tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUFBFEDFJPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653382 | |
| Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152430-26-6 | |
| Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical and Pharmacological Profile of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is a synthetic organic compound featuring a piperidine scaffold, a key structural motif in many pharmaceuticals. The presence of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a cyclopropanecarbonyl group on the piperidine nitrogen suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The piperidine ring offers a three-dimensional framework that can be crucial for specific interactions with biological targets. The Boc group provides a stable yet readily cleavable protecting group for the amine, allowing for selective chemical modifications at other sites of the molecule.
Chemical Properties
While specific experimental values for the target compound are not available, the following table summarizes the expected physicochemical properties based on data from analogous compounds such as tert-butyl piperidin-4-ylcarbamate and other N-acylated piperidine derivatives.
| Property | Predicted Value / Information | Source Analogy |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₄H₂₄N₂O₃ | Calculated |
| Molecular Weight | 268.35 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [1] |
| Melting Point | Not Determined | N/A |
| Boiling Point | Not Determined | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; likely insoluble in water. | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep in a tightly closed container under an inert atmosphere. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, a plausible synthetic route can be extrapolated from standard organic chemistry procedures and protocols for similar compounds.
General Synthesis of N-acylated Piperidines
A common method for the N-acylation of piperidines involves the reaction of a piperidine derivative with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (Starting Material)
-
Cyclopropanecarbonyl chloride (Acylating Agent)
-
Triethylamine or Diisopropylethylamine (Base)
-
Dichloromethane (Solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents)
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (or another suitable non-nucleophilic base) to the solution.
-
Slowly add cyclopropanecarbonyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound has not been reported, structurally related piperidine-carbamate scaffolds have been utilized as key intermediates in the development of inhibitors for various enzymes. For instance, derivatives of tert-butyl piperidin-4-ylcarbamate have been explored as inhibitors of the NLRP3 inflammasome and β-secretase 1 (BACE1).[3]
The carbamate moiety itself is a class of compounds known to interact with enzymes like acetylcholinesterase.[4][5] Therefore, it is plausible that derivatives of the title compound could be investigated for their potential to modulate enzymatic activity in various signaling pathways.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and analysis of the target compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a target enzyme by a derivative.
References
Technical Guide: Structure Elucidation of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structure elucidation of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and key physicochemical properties. The information is presented to aid researchers in the synthesis, identification, and characterization of this molecule.
Chemical Structure
The chemical structure of this compound is characterized by a central piperidine ring substituted at the 1-position with a cyclopropanecarbonyl group and at the 4-position with a tert-butoxycarbonyl (Boc) protected amine.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the molecule.
| Property | Value |
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| Molecular Weight | 268.35 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Formal Charge | 0 |
Experimental Protocols
A plausible synthetic route for this compound involves the acylation of the commercially available tert-butyl piperidin-4-ylcarbamate with cyclopropanecarbonyl chloride.
Detailed Methodology:
-
Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq.) is added. The mixture is stirred at 0 °C.
-
Addition of Acylating Agent: Cyclopropanecarbonyl chloride (1.1 eq.) is added dropwise to the cooled reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data (Predicted)
The following tables present the predicted spectroscopic data for the structure elucidation of the title compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related molecules.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | br s | 1H | NH (carbamate) |
| ~4.10 - 3.90 | m | 2H | Piperidine H-2ax, H-6ax |
| ~3.80 - 3.60 | m | 1H | Piperidine H-4 |
| ~3.10 - 2.90 | m | 2H | Piperidine H-2eq, H-6eq |
| ~2.00 - 1.80 | m | 2H | Piperidine H-3ax, H-5ax |
| ~1.70 - 1.55 | m | 1H | Cyclopropyl CH |
| ~1.50 - 1.35 | m | 2H | Piperidine H-3eq, H-5eq |
| 1.44 | s | 9H | tert-butyl CH₃ |
| ~1.00 - 0.90 | m | 2H | Cyclopropyl CH₂ |
| ~0.80 - 0.70 | m | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C=O (amide) |
| ~155.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~49.0 | Piperidine C-4 |
| ~44.0 | Piperidine C-2, C-6 |
| ~32.0 | Piperidine C-3, C-5 |
| 28.4 | C(CH₃)₃ |
| ~11.0 | Cyclopropyl CH |
| ~8.0 | Cyclopropyl CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbamate) |
| ~1640 | C=O stretch (amide) |
| ~1520 | N-H bend |
| ~1250 | C-O stretch |
| ~1170 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 269.18 | [M+H]⁺ |
| 291.16 | [M+Na]⁺ |
| 213.15 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 169.12 | [M - Boc + H]⁺ |
Signaling Pathways and Logical Relationships
The core structure of this compound is a common scaffold in the development of various therapeutic agents. The piperidine ring can act as a versatile linker or a key pharmacophore, while the Boc-protected amine allows for further chemical modifications. The cyclopropyl group can influence the compound's metabolic stability and binding affinity to target proteins.
Disclaimer
The spectroscopic and physicochemical data presented in this document are predicted values based on computational models and analysis of related compounds. Experimental verification is required for definitive structure confirmation. The provided synthetic protocol is a plausible route and may require optimization. This guide is intended for informational purposes for research and development professionals.
An In-depth Technical Guide on the Utility of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in Drug Discovery
Abstract: This technical guide delineates the role and applications of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, a key chemical intermediate in modern medicinal chemistry. While this compound does not possess a direct mechanism of action, its constituent moieties—a Boc-protected amine, a piperidine core, and a cyclopropanecarbonyl group—render it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document serves as a resource for researchers, scientists, and drug development professionals by detailing the synthetic utility of this intermediate and exploring the mechanisms of action of its prominent derivatives, including inhibitors of acetylcholinesterase (AChE) and the NLRP3 inflammasome. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to support further research and development.
Introduction: A Versatile Synthetic Building Block
This compound is primarily recognized not as an active pharmaceutical ingredient (API) but as a sophisticated chemical intermediate. Its structure combines three key features that are highly valued in medicinal chemistry:
-
The Piperidine Scaffold: A six-membered nitrogen-containing heterocycle, the piperidine ring is a "privileged structure" found in numerous approved drugs, particularly those targeting the central nervous system (CNS). Its three-dimensional framework allows for precise spatial orientation of substituents to interact with biological targets.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust yet easily removable protecting group for the amine on the piperidine ring. This feature is crucial for multi-step syntheses, as it allows for selective chemical modifications at other positions of the molecule before deprotection and further functionalization of the amine.
-
The Cyclopropanecarbonyl Group: This moiety is attached to the piperidine nitrogen. The cyclopropyl ring introduces conformational rigidity and can favorably influence metabolic stability and binding affinity of the final compound.
The combination of these features makes this carbamate a valuable starting material for creating libraries of complex molecules aimed at a variety of therapeutic targets.
Synthetic Utility and Workflow
The primary utility of this compound is as a precursor for generating more complex derivatives. A general synthetic workflow involves the deprotection of the Boc group to liberate the free amine, which can then be further functionalized.
Mechanisms of Action of Key Derivatives
Derivatives synthesized from this carbamate scaffold have shown potent activity against several important biological targets.
Acetylcholinesterase (AChE) Inhibition
Background: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts, terminating the nerve signal.[1] Inhibition of AChE increases acetylcholine levels, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions.[1][2]
Mechanism: Certain derivatives of the piperidinyl-carbamate scaffold have been identified as potent AChE inhibitors. These molecules typically interact with the active site of the AChE enzyme. Molecular docking studies suggest that the piperidine ring can occupy the peripheral anionic site of the enzyme, while other functional groups form key interactions, such as salt bridges, with the catalytic triad.[3]
NLRP3 Inflammasome Inhibition
Background: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex in the innate immune system.[3][4] Upon activation by various danger signals, it triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[6]
Mechanism: The piperidinyl-carbamate core has been used as a foundational structure to develop inhibitors of the NLRP3 inflammasome.[6] The canonical activation of NLRP3 is a two-step process: a "priming" signal (e.g., from TLR ligands) upregulates the expression of NLRP3 and pro-IL-1β, and a second "activation" signal (e.g., K+ efflux, ROS production) triggers the assembly of the inflammasome complex, leading to caspase-1 activation and cytokine maturation.[3][7] Inhibitors derived from this scaffold can interfere with this pathway, preventing the assembly of the complex and subsequent inflammatory signaling.[6]
Quantitative Data for Derivatives
The following table summarizes publicly available quantitative data for a representative derivative of the tert-butyl piperidin-4-ylcarbamate scaffold.
| Derivative Class | Target | Assay Type | Parameter | Value | Reference |
| 4-(3-carboxyphenoxy)-piperidine analogue | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 | 34 nM | [3] |
Note: This data is for a derivative and not for this compound itself.
Experimental Protocols
Representative Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric assay to determine the inhibitory activity of a test compound against AChE.[8][9]
Principle: The assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, which is detected spectrophotometrically at 412 nm. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield TNB. The rate of TNB formation is directly proportional to AChE activity.[8][9]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometric microplate reader
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (e.g., 0.05 U/mL) in Assay Buffer immediately before use. Keep on ice.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
ATCI Solution: Prepare a 14-15 mM solution of ATCI in deionized water. Prepare this solution fresh.
-
Working Reagent Mix: Prepare a mix of Assay Buffer, ATCI solution, and DTNB solution.
-
Inhibitor Dilutions: Perform serial dilutions of the test compound in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
Assay Procedure (96-Well Plate):
-
Plate Setup:
-
Test Wells: Add 20 µL of Assay Buffer, 20 µL of diluted test compound, and 20 µL of the diluted AChE enzyme solution.
-
100% Activity Control (No Inhibitor): Add 20 µL of Assay Buffer, 20 µL of inhibitor solvent (e.g., DMSO), and 20 µL of the diluted AChE enzyme solution.
-
Blank (No Enzyme): Add 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.
-
-
Pre-incubation: Gently mix the contents and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 140 µL of the freshly prepared Working Reagent Mix to all wells. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
This compound is a strategically designed chemical intermediate that holds significant value for drug discovery and development. While it lacks a direct biological mechanism of action, its utility as a scaffold for synthesizing potent and selective modulators of key biological targets, such as acetylcholinesterase and the NLRP3 inflammasome, is well-documented through the activities of its derivatives. This guide provides the foundational knowledge, quantitative context, and procedural details necessary for researchers to leverage this versatile building block in the creation of novel therapeutic agents.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Ascendant Role of N-Cyclopropanecarbonyl Piperidine Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The introduction of an N-cyclopropanecarbonyl group imparts unique physicochemical properties, including increased metabolic stability, modulated lipophilicity, and the potential for specific orbital interactions, making this class of derivatives particularly attractive for modern drug discovery campaigns. This technical guide provides an in-depth analysis of the biological activities of N-cyclopropanecarbonyl piperidine derivatives, focusing on their interactions with key therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide (AEA).[5] By inhibiting FAAH, the endogenous levels of AEA are increased, leading to beneficial analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][5] Piperidine-based ureas and carbamates have emerged as a potent class of irreversible FAAH inhibitors.[5][6][7]
FAAH Signaling and Inhibition Pathway
The inhibition of FAAH prevents the breakdown of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). This leads to downstream effects that modulate pain and inflammation. The inhibitors typically act by covalently modifying the catalytic serine residue in the FAAH active site.
Caption: Mechanism of FAAH inhibition by N-cyclopropanecarbonyl piperidine derivatives.
Quantitative Data: FAAH Inhibitory Activity
While specific data for N-cyclopropanecarbonyl piperidine derivatives are embedded within broader studies on piperidine ureas and carbamates, the principles of their activity can be extrapolated. The following table includes representative piperidine-based FAAH inhibitors to illustrate the potency achieved with this scaffold.
| Compound ID | Structure (Core Moiety) | Target | Assay Type | Potency (IC₅₀ / kᵢₙₐ꜀ₜ/Kᵢ) | Reference |
| PF-750 | Phenyl 4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | Inactivation Assay | ~800 M⁻¹s⁻¹ | [5] |
| PF-3845 | Phenyl 4-(pyridin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | Inactivation Assay | kᵢₙₐ꜀ₜ = 0.0033 s⁻¹ Kᵢ = 0.23 µM | [5] |
| URB597 | Phenyl (3'-carbamoyl-[1,1'-biphenyl]-3-yl)carbamate | Rat Brain FAAH | Inactivation Assay | kᵢₙₐ꜀ₜ = 0.0033 s⁻¹ Kᵢ = 2.0 µM | [5] |
| Compound 17 | Phenyl 4-((indol-1-yl)ethyl)piperidine-1-carboxylate | Rat FAAH | Fluorimetric Assay | IC₅₀ = 15 nM | [7] |
| Compound 32 | 5-Fluoro-2-methylphenyl 4-((5-fluoroindol-1-yl)ethyl)piperidine-1-carboxylate | Rat FAAH | Fluorimetric Assay | IC₅₀ = 4.2 nM | [7] |
Experimental Protocol: FAAH Inhibition Assay
This protocol outlines a typical fluorimetric assay to determine the inhibitory potency of test compounds against FAAH.
Caption: General workflow for an in vitro FAAH inhibition assay.
Detailed Methodology:
-
Enzyme Preparation: Recombinant human FAAH or FAAH-containing preparations from rat brain homogenates are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Preparation: Test compounds, such as N-cyclopropanecarbonyl piperidine derivatives, are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the assay buffer.
-
Pre-incubation: The FAAH enzyme preparation is pre-incubated with varying concentrations of the test compounds or vehicle (DMSO) for a defined period (e.g., 15-60 minutes) at 37°C to allow for inhibitor binding.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).
-
Incubation and Measurement: The reaction proceeds for a set time (e.g., 30 minutes) at 37°C, after which the fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em).
-
Data Analysis: The fluorescence intensity is proportional to FAAH activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Retinoid-Related Orphan Receptor Gamma T (RORγt) Modulation
RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[2][8] Th17 cells are key drivers of inflammation and are implicated in a variety of autoimmune diseases, such as psoriasis and rheumatoid arthritis, primarily through their production of pro-inflammatory cytokines like IL-17A.[2][8] Small molecule inhibitors (inverse agonists) of RORγt represent a promising therapeutic strategy for these conditions.
RORγt-Mediated Th17 Signaling Pathway
RORγt, upon activation, binds to specific DNA sequences and recruits coactivators to initiate the transcription of target genes, including IL-17. RORγt inverse agonists bind to the ligand-binding domain (LBD) of the receptor, preventing coactivator recruitment and instead promoting the binding of corepressors, thereby silencing gene transcription.
References
- 1. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RORC2 inverse agonist 66 [PMID: 30130103] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a plausible synthetic protocol for tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate. Due to the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and known data from its constituent precursors to offer a comprehensive, predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from an analysis of the known spectral properties of tert-butyl piperidin-4-ylcarbamate and cyclopropanecarbonyl chloride.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Piperidine H2, H6 (axial) | ~2.8 - 3.2 | m | 2H |
| Piperidine H2, H6 (equatorial) | ~4.0 - 4.5 | m | 2H |
| Piperidine H4 | ~3.5 - 3.8 | m | 1H |
| Piperidine H3, H5 (axial) | ~1.3 - 1.6 | m | 2H |
| Piperidine H3, H5 (equatorial) | ~1.8 - 2.1 | m | 2H |
| NH | ~4.5 - 5.5 | br s | 1H |
| Cyclopropyl CH | ~1.5 - 1.8 | m | 1H |
| Cyclopropyl CH₂ | ~0.7 - 1.1 | m | 4H |
| tert-Butyl CH₃ | ~1.45 | s | 9H |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| Carbonyl (Amide) | ~170 - 175 |
| Carbonyl (Carbamate) | ~155 |
| Piperidine C4 | ~48 - 52 |
| Piperidine C2, C6 | ~42 - 47 |
| Piperidine C3, C5 | ~30 - 35 |
| tert-Butyl quaternary C | ~79 - 81 |
| tert-Butyl CH₃ | ~28.4 |
| Cyclopropyl CH | ~12 - 16 |
| Cyclopropyl CH₂ | ~8 - 12 |
Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3350 | N-H | Stretching |
| ~3080, ~3000 | C-H (cyclopropyl) | Stretching |
| ~2970, ~2860 | C-H (aliphatic) | Stretching |
| ~1700 | C=O (carbamate) | Stretching |
| ~1640 | C=O (amide) | Stretching |
| ~1520 | N-H | Bending |
| ~1250, ~1170 | C-O (carbamate) | Stretching |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 268 | [M]⁺ (Molecular Ion) |
| 212 | [M - C₄H₈]⁺ |
| 199 | [M - C₄H₉O]⁺ |
| 169 | [M - C₅H₉NO₂]⁺ |
| 100 | [C₅H₁₀N]⁺ |
| 69 | [C₄H₅O]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis and characterization of this compound. This protocol is based on standard organic synthesis methodologies for amide bond formation.[1][2][3]
Synthesis of this compound
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Methods
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): Obtain the mass spectrum using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument to determine the molecular weight and fragmentation pattern.
Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and analytical workflow for the target compound.
Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This guide is intended for informational and research purposes only.
References
Technical Guide: tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate belongs to a class of N-acylated piperidin-4-ylcarbamate derivatives. The core structure, featuring a piperidine ring, is a prevalent scaffold in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile building block in organic synthesis. The presence of the Boc-protecting group on the 4-amino position and the cyclopropanecarbonyl moiety on the piperidine nitrogen introduces specific steric and electronic features that can be exploited for targeted drug design. This guide details the synthetic route to this compound, its expected analytical characteristics, and its potential applications in various research domains.
Chemical Profile
While a specific CAS number for this compound has not been identified, its chemical and physical properties can be predicted based on its constituent parts.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of the target compound. These values are estimations based on the structure and properties of similar known compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| Molecular Weight | 268.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DCM, Chloroform, Ethyl Acetate; Insoluble in water. |
| Boiling Point | > 300 °C (decomposes) |
| Melting Point | Not Determined |
Precursor Information
The primary precursor for the synthesis of the title compound is tert-butyl piperidin-4-ylcarbamate.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | C₁₀H₂₀N₂O₂ | 200.28 g/mol |
Synthesis and Experimental Protocols
The synthesis of this compound is predicated on the acylation of the secondary amine of the piperidine ring of tert-butyl piperidin-4-ylcarbamate.
General Synthetic Pathway
The logical workflow for the synthesis is depicted below.
The Discovery and Synthesis of Novel Piperidine Carbamates: A Technical Guide for Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] When combined with a carbamate moiety, this structural motif gives rise to a class of compounds with a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidine carbamates, with a focus on their development as enzyme inhibitors for the treatment of various diseases. We will delve into specific examples of piperidine carbamates targeting Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Acetylcholinesterase (AChE), providing detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.
I. Piperidine Carbamates as Inhibitors of FAAH and MAGL
The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes, and its dysregulation is implicated in various pathological conditions.[2][3][4] Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for the degradation of the endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[4][5] Inhibition of these enzymes presents an attractive therapeutic strategy for enhancing endocannabinoid signaling to treat conditions such as pain, inflammation, and neurological disorders.[2][4] Piperidine carbamates have emerged as a promising class of FAAH and MAGL inhibitors.[6][7]
Signaling Pathway of FAAH and MAGL Inhibition
Inhibition of FAAH and MAGL leads to an accumulation of their respective substrates, AEA and 2-AG. These endocannabinoids then act on cannabinoid receptors (CB1 and CB2), modulating downstream signaling cascades that can, for example, reduce neuroinflammation.[2][8]
Quantitative Data for Piperidine Carbamate Inhibitors of FAAH and MAGL
The following table summarizes the in vitro inhibitory potencies of representative piperidine carbamate inhibitors against FAAH and MAGL.
| Compound | Target | IC50 (nM) | Reference |
| URB597 | FAAH | 4.6 | [9] |
| JZL184 | MAGL | 8 | [10] |
| JZL195 | FAAH/MAGL | 2 (FAAH), 4 (MAGL) | [10] |
Experimental Protocols
Synthesis of a Phenyl 4-((indol-1-yl)methyl)piperidine-1-carboxylate (A representative FAAH inhibitor)
This protocol describes the synthesis of a representative piperidine carbamate with FAAH inhibitory activity.
Step 1: Synthesis of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane.
-
Add triethylamine and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride dropwise and stir the reaction at room temperature.
-
After completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of tert-butyl 4-((1H-indol-1-yl)methyl)piperidine-1-carboxylate
-
Dissolve indole in dimethylformamide (DMF) and add sodium hydride at 0 °C.
-
Add a solution of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate in DMF.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
Step 3: Synthesis of 1-(piperidin-4-ylmethyl)-1H-indole
-
Dissolve tert-butyl 4-((1H-indol-1-yl)methyl)piperidine-1-carboxylate in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature.
-
After completion, concentrate the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract with dichloromethane, dry, and concentrate to yield the product.
Step 4: Synthesis of phenyl (4-((1H-indol-1-yl)methyl)piperidin-1-yl)methanone
-
Dissolve 1-(piperidin-4-ylmethyl)-1H-indole in dichloromethane.
-
Add triethylamine and cool to 0 °C.
-
Add phenyl chloroformate dropwise and stir at room temperature.
-
After completion, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
In Vitro FAAH Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of piperidine carbamates against FAAH.
Materials:
-
Human recombinant FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
Test compounds (piperidine carbamates) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in FAAH assay buffer.
-
Add the FAAH enzyme solution to the wells of the microplate.
-
Add the test compound solutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate solution to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths for AMC are typically ~360/460 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
II. Piperidine Derivatives as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[1][11] Several piperidine-based compounds have been developed as potent AChE inhibitors.[5][12]
Signaling Pathway of Acetylcholinesterase Inhibition
AChE inhibitors block the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission.
Quantitative Data for Piperidine-based Acetylcholinesterase Inhibitors
The following table presents the inhibitory activity of a potent piperidine-based AChE inhibitor.
| Compound | Target | IC50 (nM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | [5] |
Experimental Protocols
Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
This protocol describes a general method for the synthesis of N-benzylpiperidine derivatives with anti-acetylcholinesterase activity.[5]
Step 1: Synthesis of 1-benzyl-4-(2-aminoethyl)piperidine
-
Reduce 1-benzyl-4-(cyanomethyl)piperidine using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.
-
Work up the reaction by quenching with water and a sodium hydroxide solution, followed by extraction with an organic solvent.
-
Purify the product by distillation or chromatography.
Step 2: N-acylation of 1-benzyl-4-(2-aminoethyl)piperidine
-
Dissolve 1-benzyl-4-(2-aminoethyl)piperidine in a suitable solvent like dichloromethane or chloroform.
-
Add a base such as triethylamine or pyridine.
-
Add the desired benzoyl chloride derivative dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., citric acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[2][13][14][15]
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution to each well.
-
Add the test compound solution or solvent control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration.
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Piperidine carbamates represent a versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the generation of diverse libraries for screening against various biological targets. The examples of FAAH, MAGL, and AChE inhibitors highlight the potential of this scaffold to yield potent and selective therapeutic agents. The detailed protocols and methodologies provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the discovery and development of novel piperidine carbamate-based drugs.
References
- 1. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. escholarship.org [escholarship.org]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate Binding: A Technical Guide
Version: 1.0
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of small molecules, exemplified by tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, to a hypothetical protein target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction
In silico modeling is a critical component of modern drug discovery, enabling the prediction and analysis of small molecule-protein interactions at a molecular level.[1] These computational techniques, ranging from molecular docking to molecular dynamics simulations, provide valuable insights into binding affinities and mechanisms, thereby accelerating the identification and optimization of potential therapeutic agents.[1][2] The piperidine scaffold, a prevalent motif in medicinal chemistry, is a key structural element in numerous pharmaceuticals.[3] This guide outlines a systematic in silico workflow for characterizing the binding of a piperidine-containing compound, this compound, to a protein target.
Ligand and Protein Preparation
A foundational step in any in silico modeling study is the meticulous preparation of both the small molecule (ligand) and the protein target structures.
2.1. Ligand Preparation
The three-dimensional structure of this compound can be generated using chemical drawing software and subsequently optimized.
-
Protocol:
-
Sketch the 2D structure of the ligand using software such as ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Generate different conformers if necessary, as ligand flexibility can be crucial for binding.
-
Assign appropriate partial charges to the atoms (e.g., Gasteiger charges).
-
2.2. Protein Target Preparation
The selection and preparation of the protein structure are critical for the accuracy of the modeling results.
-
Protocol:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any other heteroatoms (ions, co-solvents) that are not essential for the binding interaction.
-
Add hydrogen atoms to the protein structure, ensuring correct protonation states of ionizable residues at physiological pH.
-
If the PDB structure has missing residues or loops, these should be modeled using tools like MODELLER or I-TASSER.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[4] It is a valuable tool for virtual screening and for generating initial binding poses.[4]
3.1. Experimental Protocol for Molecular Docking
-
Software: AutoDock Vina, Glide, GOLD
-
Steps:
-
Grid Generation: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
Docking Simulation: The docking algorithm samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function.[1] The Lamarckian Genetic Algorithm is a commonly used search algorithm.
-
Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinity (docking score). The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
3.2. Example Docking Results
The following table summarizes hypothetical docking scores for this compound and a reference inhibitor against a hypothetical protein kinase.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | -8.5 | 150 | ASP145 (H-bond), LEU83 (hydrophobic), TYR62 (pi-pi) |
| Reference Inhibitor | -9.2 | 50 | ASP145 (H-bond), LEU83 (hydrophobic), PHE146 (pi-pi) |
Molecular Dynamics (MD) Simulations
MD simulations provide a more dynamic and detailed view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.[2]
4.1. Experimental Protocol for MD Simulations
-
Software: GROMACS, AMBER, NAMD
-
Steps:
-
System Setup: The protein-ligand complex from the best docking pose is placed in a periodic box of explicit solvent (e.g., water). Ions are added to neutralize the system.[5]
-
Energy Minimization: The entire system is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure (NPT ensemble). This allows the solvent molecules to relax around the protein-ligand complex.
-
Production Run: A long-timescale MD simulation is performed to generate a trajectory of the system's dynamics.
-
Trajectory Analysis: The trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable protein-ligand interactions.
-
4.2. Example MD Simulation Data
The following table presents example data from a hypothetical 100 ns MD simulation.
| Metric | Value (this compound) | Interpretation |
| Average RMSD of Ligand | 1.2 Å | The ligand remains stably bound in the active site. |
| Average RMSF of Active Site Residues | 0.8 Å | The active site residues maintain a stable conformation upon ligand binding. |
| Key Hydrogen Bonds (Occupancy > 50%) | ASP145-NH (Carbamate) | A stable hydrogen bond is formed with the backbone of ASP145. |
Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores.
5.1. MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating the binding free energy from MD simulation trajectories.
-
Protocol:
-
Snapshots are extracted from the MD trajectory.
-
For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
-
The final binding free energy is the average over all snapshots.
-
5.2. Example Binding Free Energy Data
| Compound | Predicted ΔG_binding (kcal/mol) | Experimental ΔG_binding (kcal/mol) |
| This compound | -9.8 ± 1.2 | -9.5 |
| Reference Inhibitor | -10.5 ± 1.0 | -10.2 |
Visualizations
6.1. In Silico Modeling Workflow
6.2. Hypothetical Signaling Pathway
Conclusion
The in silico modeling workflow detailed in this guide provides a robust framework for investigating the binding of small molecules like this compound to their protein targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the molecular determinants of binding affinity and specificity. These computational approaches are invaluable for guiding the rational design and optimization of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Methodological & Application
Synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate from tert-butyl piperidin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate from tert-butyl piperidin-4-ylcarbamate. The target compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The described protocol focuses on the acylation of the secondary amine of the piperidine ring with cyclopropanecarbonyl chloride in the presence of a tertiary amine base. This method is efficient, scalable, and yields the desired product in high purity.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the cyclopropylcarbonyl group can impart unique pharmacological properties, including improved metabolic stability and target-binding affinity. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective functionalization of the piperidine nitrogen. This protocol details a robust and reproducible method for the N-acylation of tert-butyl piperidin-4-ylcarbamate.
Chemical Reaction Scheme
Caption: Chemical reaction for the synthesis of the target compound.
Experimental Protocol
This protocol describes the acylation of tert-butyl piperidin-4-ylcarbamate using cyclopropanecarbonyl chloride.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate
-
Cyclopropanecarbonyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Data Presentation
The following table summarizes the typical quantities, reaction parameters, and expected results for this synthesis.
| Parameter | Value |
| Reactants | |
| tert-Butyl piperidin-4-ylcarbamate | 1.0 eq |
| Cyclopropanecarbonyl chloride | 1.1 eq |
| Triethylamine | 1.5 eq |
| Solvent | |
| Anhydrous Dichloromethane (DCM) | 10-20 mL per gram of starting material |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Workup & Purification | |
| Quenching Agent | Water |
| Wash Solutions | Sat. aq. NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ |
| Purification Method | Silica Gel Column Chromatography |
| Expected Results | |
| Yield | 85 - 95% |
| Purity (by NMR/LCMS) | >95% |
| Physical Appearance | White to off-white solid |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive; handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.5-4.7 (br s, 1H, NH), 3.8-4.2 (m, 2H), 3.5-3.7 (m, 1H), 2.9-3.2 (m, 2H), 1.8-2.0 (m, 2H), 1.45 (s, 9H, Boc), 1.3-1.5 (m, 2H), 0.9-1.1 (m, 1H), 0.7-0.9 (m, 4H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₆N₂O₃ [M+H]⁺: 283.20; found: 283.2.
Conclusion
The protocol outlined provides a reliable and high-yielding method for the synthesis of this compound. This intermediate is crucial for the development of new chemical entities in drug discovery. The straightforward procedure and common laboratory reagents make this synthesis accessible to a wide range of researchers.
Application Notes and Protocols for N-acylation of Piperidines with Cyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the N-acylation of piperidine with cyclopropanecarbonyl chloride, a common reaction in medicinal chemistry to generate synthetically useful amide intermediates. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, ensuring high yields and straightforward purification. These application notes detail the reaction mechanism, provide a step-by-step experimental procedure, and present typical quantitative data.
Introduction
N-acylated piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The cyclopropylcarbonyl moiety is also a valuable pharmacophore, known to enhance potency and selectivity for various biological targets. The N-acylation of piperidines with cyclopropanecarbonyl chloride is a fundamental transformation that couples these two important building blocks, providing access to novel chemical entities for drug discovery and development. The reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction, which is typically performed under basic conditions to neutralize the hydrogen chloride byproduct.
Reaction Principle
The N-acylation of piperidine with cyclopropanecarbonyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the nucleophilic piperidine attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride leaving group. A base, such as triethylamine or sodium hydroxide, is employed to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.
Experimental Protocol
This protocol describes a standard laboratory procedure for the N-acylation of piperidine with cyclopropanecarbonyl chloride.
Materials and Reagents:
-
Piperidine
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
Method A: Using Triethylamine in an Organic Solvent
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl(piperidin-1-yl)methanone.
Method B: Schotten-Baumann Conditions (Biphasic)
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane. In a separate beaker, prepare a solution of sodium hydroxide (1.5 equivalents) in water.
-
Reaction: Cool both solutions to 0 °C. Add the cyclopropanecarbonyl chloride (1.1 equivalents) to the piperidine solution. With vigorous stirring, add the sodium hydroxide solution dropwise, keeping the temperature below 10 °C.
-
Stirring: Allow the reaction to stir vigorously at room temperature for 1-2 hours after the addition is complete.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography as described in Method A.
Data Presentation
The following table summarizes typical quantitative data for the N-acylation of piperidine with cyclopropanecarbonyl chloride under the conditions described in Method A.
| Entry | Piperidine (mmol) | Cyclopropanecarbonyl Chloride (mmol) | Triethylamine (mmol) | Solvent (mL) | Time (h) | Yield (%) |
| 1 | 10 | 11 | 12 | 50 | 2 | 92 |
| 2 | 25 | 27.5 | 30 | 125 | 2 | 95 |
| 3 | 50 | 55 | 60 | 250 | 3 | 93 |
Yields are for the isolated, purified product and are representative of this reaction type.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-acylation of piperidine.
Reaction Mechanism
Caption: Mechanism of N-acylation via nucleophilic acyl substitution.
Application Notes and Protocols for the Use of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the efficient and streamlined construction of complex molecules, including peptides, peptidomimetics, and small molecule libraries.[1][2] The strategic use of building blocks with orthogonal protecting groups is fundamental to this methodology. This document provides detailed application notes and protocols for the use of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate as a scaffold in solid-phase synthesis.
This building block incorporates a piperidine core, a common motif in pharmacologically active compounds. The cyclopropanecarbonyl group provides a rigid and metabolically stable feature, while the tert-butyloxycarbonyl (Boc)-protected amine at the 4-position serves as a versatile handle for attachment to a solid support or for further molecular elaboration. The Boc group is an acid-labile protecting group, making it suitable for synthesis strategies where final cleavage is performed under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]
Key Features:
-
Core Scaffold: Provides a substituted piperidine ring for incorporation into larger molecules.
-
Orthogonal Protection: The Boc-protected amine allows for selective deprotection and coupling, compatible with standard Fmoc or Boc solid-phase strategies.[3][5]
-
Acid-Labile Handle: The Boc group can be efficiently removed with moderate to strong acids, such as TFA, which is a common step in the final cleavage from many solid supports.[4]
Quantitative Data Summary
The efficiency of incorporating this compound and subsequent synthetic steps is critical for the overall yield and purity of the final product. The following tables provide representative data for the key stages of a typical solid-phase synthesis workflow using this building block.
Table 1: Loading Efficiency of the Precursor on 2-Chlorotrityl Chloride Resin
| Parameter | Value | Conditions |
| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | 1% DVB cross-linked polystyrene |
| Initial Resin Loading | 1.2 mmol/g | Manufacturer's specification |
| Building Block | Fmoc-Gly-OH | N/A |
| Achieved Loading | 0.8 - 1.0 mmol/g | DIPEA, DCM, Room Temperature, 2h |
Table 2: Representative Stepwise Yields in Solid-Phase Synthesis
| Step | Reagents | Time | Typical Efficiency |
| Fmoc Deprotection | 20% Piperidine in DMF | 15 min | >99% |
| Amino Acid Coupling | HBTU/DIPEA in DMF | 1-2 h | >98% |
| Boc Deprotection (of building block) | 50% TFA in DCM | 30 min | >99% |
| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 h | 85-95% |
Table 3: Purity of Crude Product Post-Cleavage
| Analytical Method | Result | Notes |
| LC-MS Purity | 70-85% | Dependent on the length and sequence of the synthesized molecule. |
| Major Impurities | Deletion sequences, incomplete deprotection products. | Can be minimized by optimizing coupling and deprotection times. |
Experimental Protocols
The following protocols detail a representative workflow for incorporating this compound into a growing molecule on a solid support. This example assumes the synthesis of a peptide-small molecule hybrid, where the building block is coupled to a resin-bound peptide chain.
Logical Workflow for Synthesis
Caption: Workflow for solid-phase synthesis incorporating the piperidine building block.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the building block in solution before its coupling to the resin-bound substrate.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 30 minutes.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
The resulting TFA salt of 1-(cyclopropanecarbonyl)piperidin-4-amine can be used directly after neutralization or purified. For immediate use in coupling, dissolve the residue in DMF and neutralize with 2-3 equivalents of DIPEA just before activation.
Protocol 2: Coupling of the Deprotected Building Block to a Resin-Bound Amine
This protocol assumes the presence of a free amine on the solid support (e.g., after Fmoc deprotection of the N-terminal amino acid of a peptide).
Materials:
-
Resin with a free primary or secondary amine
-
Deprotected 1-(cyclopropanecarbonyl)piperidin-4-amine (from Protocol 1)
-
N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
DIPEA
-
N,N-Dimethylformamide (DMF)
-
DCM
Procedure:
-
Resin Preparation: Swell the resin-bound substrate in DMF for 30 minutes. If the N-terminal amine is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.[6] Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
Activation of Building Block: In a separate vessel, dissolve 3 equivalents of the deprotected piperidine building block (as the free base or TFA salt) and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction: Drain the DMF from the resin and add the activated building block solution. Agitate the mixture at room temperature for 2-4 hours.[1]
-
Monitoring: Perform a Kaiser test or a similar colorimetric test to monitor the reaction's completion. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).[1]
-
Drying: Dry the resin under vacuum.
Protocol 3: Final Cleavage and Product Isolation
This protocol describes the cleavage of the synthesized molecule from an acid-labile resin (e.g., 2-CTC or Wang resin) and the simultaneous removal of any acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitation: Concentrate the filtrate under a stream of nitrogen. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (10-fold volume excess) to precipitate the crude product.[6]
-
Isolation: Isolate the precipitate by centrifugation. Decant the ether and wash the pellet with cold ether (2x) to remove scavengers and residual TFA.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Logic
The logic of solid-phase synthesis relies on a cycle of deprotection and coupling reactions, as illustrated below.
Caption: The iterative cycle of solid-phase synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate as a Versatile Building Block for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate as a key building block in the synthesis of potent enzyme inhibitors. This document outlines its application in developing inhibitors for clinically relevant enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cathepsin S, supported by detailed experimental protocols and data for analogous compounds.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The piperidine core offers a versatile platform for structural modification, while the Boc-protected amine provides a strategic point for further functionalization. The cyclopropanecarbonyl group can contribute to enhanced potency and favorable pharmacokinetic properties of the final inhibitor. This building block is particularly useful for creating inhibitors that target the active sites of various enzymes.
Application in Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety.[2] Piperidine and piperazine-based carbamates and ureas have been identified as potent classes of FAAH inhibitors that act by covalently modifying the enzyme's active site serine nucleophile.[3][4]
While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory potency of analogous piperidine carbamate and urea derivatives against FAAH.
Table 1: Inhibitory Potency of Analogous Piperidine-Based Compounds against FAAH
| Compound | Target Enzyme | Inhibitor Structure | IC50 / Ki | Reference |
| PF-750 | Human FAAH | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | k_inact/K_i ~800 M⁻¹s⁻¹ | [2] |
| PF-3845 | Human FAAH | Biaryl ether piperidine urea | Ki = 0.23 µM | [2] |
| URB597 | Human FAAH | Carbamate inhibitor | Ki = 2.0 µM | [2] |
| Indolylalkyl)piperidine carbamate derivative | FAAH | Phenyl 4-((5-fluoro-1H-indol-1-yl)methyl)piperidine-1-carboxylate | IC50 = 24 nM | [5] |
Application in Cathepsin S Inhibition
Cathepsin S is a lysosomal cysteine protease involved in antigen presentation and has been implicated in various autoimmune diseases and cancers.[6] The development of selective Cathepsin S inhibitors is a significant area of research. Although specific examples using the title building block are not readily found, the piperidine scaffold is a common feature in many reported Cathepsin S inhibitors.
The following table presents data for known Cathepsin S inhibitors, highlighting the potency that can be achieved with compounds targeting this enzyme.
Table 2: Potency of Selected Cathepsin S Inhibitors
| Compound | Target Enzyme | IC50 / Ki | Selectivity | Reference |
| BI-1124 | Cathepsin S | IC50 = 7 nM | > 40-fold over Cathepsin K, B, and L | [6] |
| BI-1915 | Cathepsin S | IC50 = 17 nM | > 10 µM for Cathepsin L/K/B | [6] |
| JNJ-10329670 | Human Cathepsin S | Ki = 34 nM | Selective | [6] |
| Cathepsin Inhibitor 4 | Cathepsin S | Ki = 0.04 nM | Selective | [6] |
Experimental Protocols
General Synthesis of Piperidine-Based Enzyme Inhibitors
The synthesis of enzyme inhibitors using this compound as a starting material generally involves two key steps: deprotection of the Boc group followed by coupling with a desired moiety.
1. Boc Deprotection of this compound
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Protocol:
-
Dissolve this compound in a suitable organic solvent like DCM.
-
Add an excess of TFA or a solution of HCl in an organic solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the deprotected amine, 1-(cyclopropanecarbonyl)piperidin-4-amine, which can be used in the next step without further purification.
-
2. Amide or Urea Formation
-
For Amide Coupling (e.g., to form a FAAH inhibitor analog):
-
Materials:
-
1-(cyclopropanecarbonyl)piperidin-4-amine
-
Carboxylic acid of interest
-
Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
A tertiary amine base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
-
Protocol:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add EDC, HOBt, and the tertiary amine base to the solution and stir for a few minutes.
-
Add a solution of 1-(cyclopropanecarbonyl)piperidin-4-amine in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography.[7]
-
-
-
For Urea Formation (e.g., to form a FAAH inhibitor analog):
-
Materials:
-
1-(cyclopropanecarbonyl)piperidin-4-amine
-
Isocyanate of interest
-
Anhydrous solvent like DCM or THF
-
-
Protocol:
-
Dissolve 1-(cyclopropanecarbonyl)piperidin-4-amine in the anhydrous solvent.
-
Add the isocyanate dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting crude urea can be purified by recrystallization or column chromatography.[3]
-
-
In Vitro Cathepsin S Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory potency (IC50) of a test compound against Cathepsin S.
-
Materials:
-
Recombinant Human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 6.5)
-
Test inhibitor (dissolved in DMSO)
-
Control inhibitor (e.g., E-64)[6]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm)[8]
-
-
Protocol:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (a known inhibitor like E-64).
-
Add 25 µL of diluted recombinant Cathepsin S solution to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.[6]
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of Cathepsin S in antigen presentation and its inhibition.
Caption: General synthetic workflow for enzyme inhibitors.
Caption: Workflow for in vitro enzyme inhibition assay.
References
- 1. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell-Based Assay Development for Compounds Containing the Cyclopropanecarbonyl Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of cell-based assays to characterize compounds containing the cyclopropanecarbonyl piperidine scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in potent and selective modulators of various biological targets, including enzymes and G protein-coupled receptors (GPCRs). These protocols are designed to be adaptable for both initial high-throughput screening (HTS) campaigns and more detailed lead optimization studies.
Introduction to the Cyclopropanecarbonyl Piperidine Scaffold
The cyclopropanecarbonyl piperidine scaffold is a privileged structure in modern drug discovery. The rigid cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for the target protein. The piperidine ring serves as a versatile linker and can be functionalized to modulate physicochemical properties such as solubility and cell permeability. Notable targets for compounds containing this scaffold include Fatty Acid Amide Hydrolase (FAAH) and various G protein-coupled receptors (GPCRs), where they often act as inhibitors or antagonists.
Data Presentation: Comparative Potency of Target-Specific Compounds
The following tables summarize the in vitro efficacy of representative compounds containing a piperidine scaffold against their respective targets. While specific data for a broad range of cyclopropanecarbonyl piperidine compounds is not extensively available in the public domain, the data presented for related piperidine-containing compounds can serve as a valuable reference for assay development and validation.
Table 1: Potency of Piperidine-Containing FAAH Inhibitors
| Compound ID | Scaffold | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PF-04457845 | Piperidine-carboxamide | Human FAAH | Cell-free | 7.2 | - | [1][2] |
| PF-04457845 | Piperidine-carboxamide | Rat FAAH | Cell-free | 7.4 | - | [2] |
| URB597 | Phenylcarbamate | Human FAAH | Cell-based | 4.6 | - | [3] |
| FAAH-IN-2 | Not specified | Human FAAH | Cell-based | 153 | - | [3] |
Table 2: Activity of Piperidine-Based GPCR Antagonists
| Compound ID | Scaffold | Target | Assay Type | EC50 / IC50 (nM) | Cell Line | Reference |
| Sch-417690/Sch-D | Piperazino-piperidine | CCR5 | Antiviral | 0.59 | Human PBMCs | [4] |
| Compound 11f | Piperidine-4-carboxamide | CCR5 | Antiviral | 0.59 | Human PBMCs | [4] |
| AC-260584 | Piperidine | Muscarinic M1 Receptor | Calcium Mobilization | pEC50 7.6-7.7 | CHO-K1 | [5] |
Experimental Protocols
Cell-Based Assay for FAAH Inhibition
This protocol describes a fluorometric cell-based assay to determine the potency of compounds with the cyclopropanecarbonyl piperidine scaffold as inhibitors of Fatty Acid Amide Hydrolase (FAAH).
Principle: This assay utilizes a synthetic, non-fluorescent substrate that is cleaved by cellular FAAH to release a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The inhibitory potential of a test compound is determined by measuring the reduction in fluorescence.
Materials:
-
Cells with endogenous or overexpressed FAAH (e.g., HEK293, CHO-K1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black, clear-bottom tissue culture plates
-
Test compounds with cyclopropanecarbonyl piperidine scaffold
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
FAAH fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed cells into a 96-well or 384-well plate at an optimized density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubate for a predetermined period (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Collect the cell lysates and centrifuge to pellet debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
FAAH Activity Measurement:
-
In a new black, flat-bottom 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction master mix containing the FAAH fluorogenic substrate.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C (Excitation: ~360 nm, Emission: ~465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Functional Assays for GPCR Antagonism
These protocols describe methods to assess the antagonist activity of compounds containing the cyclopropanecarbonyl piperidine scaffold on Gs, Gi, and Gq-coupled GPCRs.
Principle: Activation of Gs-coupled receptors increases intracellular cyclic AMP (cAMP), while Gi-coupled receptor activation decreases cAMP levels. This assay measures changes in intracellular cAMP levels in response to a known agonist in the presence and absence of the test compound.
Materials:
-
Cells expressing the target Gs or Gi-coupled GPCR (e.g., CHO-K1, HEK293)
-
Opaque 96-well or 384-well plates
-
Test compounds
-
Reference agonist for the target GPCR
-
Forskolin (for Gi-coupled assays)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Plating: Seed cells into an opaque plate and incubate overnight.
-
Compound Addition:
-
For Gs Antagonism: Prepare serial dilutions of the test compound. Pre-incubate the cells with the test compound for a defined period (e.g., 30 minutes). Then, add a fixed concentration of the reference agonist (typically EC80).
-
For Gi Antagonism: Prepare serial dilutions of the test compound. Pre-incubate the cells with the test compound. Then, add a mixture of the reference agonist and forskolin (to stimulate basal cAMP production).
-
-
Cell Lysis and cAMP Detection:
-
After incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium (Ca2+) levels. This assay measures the ability of a test compound to block the Ca2+ mobilization induced by a known agonist.
Materials:
-
Cells expressing the target Gq-coupled GPCR
-
Clear-bottom, black-walled 96-well or 384-well plates
-
Test compounds
-
Reference agonist for the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed cells into a clear-bottom, black-walled plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127.
-
Incubate the cells with the dye loading solution for 1-1.5 hours at 37°C.
-
-
Compound Addition and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Using the instrument's injector, add the test compound, followed by the reference agonist.
-
Record the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathways
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Overview of Gs, Gi, and Gq GPCR Signaling Pathways.
Experimental Workflows
Caption: High-Throughput Screening Workflow for FAAH Inhibitors.
Caption: General Workflow for GPCR Antagonist Functional Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Analysis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate using a suite of Nuclear Magnetic Resonance (NMR) techniques. The protocols detailed herein are designed to facilitate structural elucidation, purity assessment, and quantitative analysis of this compound, which is a valuable building block in pharmaceutical development.
Structural Elucidation and Spectral Assignment
The chemical structure of this compound presents several key features amenable to NMR analysis: the piperidine ring, the cyclopropyl group, and the tert-butyl carbamate moiety. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Expected ¹H and ¹³C NMR Chemical Shifts:
The following table summarizes the expected chemical shift ranges for the key structural motifs of the target molecule, based on analogous compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.
| Structural Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| Cyclopropyl Group | ||
| CH (methine) | 1.5 - 2.0 | 10 - 20 |
| CH₂ (methylene) | 0.5 - 1.0 | 5 - 15 |
| Piperidine Ring | ||
| CH (position 4) | 3.5 - 4.0 | 45 - 55 |
| CH₂ (positions 2, 6) | 2.8 - 4.5 (axial vs. equatorial) | 40 - 50 |
| CH₂ (positions 3, 5) | 1.2 - 2.0 (axial vs. equatorial) | 30 - 40 |
| tert-Butyl Carbamate | ||
| NH | 4.5 - 5.5 (broad) | - |
| C(CH₃)₃ (tert-butyl) | 1.4 - 1.5 (singlet) | 28 - 29 |
| C(CH₃)₃ (quaternary) | - | 78 - 80 |
| Carbonyl Groups | ||
| Cyclopropanecarbonyl | - | 170 - 175 |
| Carbamate | - | 155 - 156 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample concentration.
Protocol 1: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton spectrum for initial structural assessment and as a basis for 2D NMR experiments.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For routine analysis, an automated shimming routine is often sufficient.
-
-
Acquisition Parameters:
-
Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.
-
Apply a 90° pulse.
-
Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative purposes, a longer delay of 5 times the longest T₁ is required.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 2: ¹³C NMR and DEPT Spectroscopy
Objective: To identify all unique carbon signals and determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).
Methodology:
-
Sample Preparation: Use the same sample as for the ¹H NMR experiment. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of ¹³C NMR.
-
Instrument Setup: Lock and shim as for the ¹H experiment.
-
Acquisition Parameters (¹³C):
-
Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a 30° pulse angle to reduce the relaxation delay.
-
Set the relaxation delay to 2 seconds.
-
Acquire a large number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Acquisition Parameters (DEPT):
-
Run DEPT-45, DEPT-90, and DEPT-135 experiments.
-
DEPT-90 will show only CH signals.
-
DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
Quaternary carbons are absent in all DEPT spectra.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Perform a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
Objective: To establish connectivity between atoms for complete structural assignment.
Methodology:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.[1]
-
Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments). Acquire at least 2 scans per increment and 256-512 increments in the indirect dimension.
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[2][3]
-
Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).[4]
-
Processing: Process the 2D data with appropriate window functions. The resulting spectrum will show correlations between directly attached protons and carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[2][3] This is crucial for identifying quaternary carbons and connecting different spin systems.
-
Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments). The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
Processing: Process the 2D data with appropriate window functions.
-
Quantitative NMR (qNMR) Protocol
Objective: To determine the purity of this compound using an internal standard.[5][6]
Methodology:
-
Selection of Internal Standard: Choose an internal standard that has a sharp, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte. The standard should be stable, non-volatile, and of high purity. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard (e.g., 10 mg) and the analyte (e.g., 20 mg) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. It is critical to ensure complete relaxation of all signals.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.
-
Use a 90° pulse.
-
Acquire a sufficient number of scans (e.g., 32-64) to obtain a very high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum as described for ¹H NMR.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:[7]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Overall workflow for NMR analysis.
Caption: Logical pathway for structural elucidation.
Caption: Step-by-step workflow for qNMR analysis.
References
- 1. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate using LC-MS
This application note describes a sensitive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in solution. This method is suitable for use in research and drug development settings for applications such as pharmacokinetic studies, metabolite identification, and quality control of bulk drug substances.
Introduction
This compound is a chemical intermediate often used in the synthesis of pharmaceutically active compounds. Accurate quantification of this compound is crucial for ensuring the quality and consistency of downstream products and for characterizing its metabolic fate in biological systems. The method described herein utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of the this compound reference standard.
-
Dissolve the standard in 1 mL of methanol to obtain a 1 mg/mL stock solution.[1]
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.
-
The concentration of the calibration standards should bracket the expected concentration of the analyte in the samples.
Sample Preparation:
-
For clean sample matrices, dilute the sample with a 50:50 mixture of acetonitrile and water to a concentration within the calibration range.
-
For complex matrices such as plasma or tissue homogenates, a protein precipitation step may be required.[2] Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted as needed.
-
Filter all samples and standards through a 0.22 µm syringe filter prior to injection.[3]
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 269.2 |
| Product Ion 1 (m/z) | 213.2 (Quantitative) |
| Product Ion 2 (m/z) | 142.1 (Qualitative) |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
| Dwell Time | 100 ms |
Data Presentation
A calibration curve was generated using a series of standard solutions. The peak area of the analyte was plotted against the concentration, and a linear regression was applied.
| Concentration (ng/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 50 | 759,935 |
| 100 | 1,525,678 |
| 500 | 7,630,123 |
| Linearity (R²) | 0.9995 |
| Range | 1 - 500 ng/mL |
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentrations.
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 10 | 9.8 | 98.0 | 4.2 |
| Medium | 100 | 102.3 | 102.3 | 2.8 |
| High | 400 | 395.6 | 98.9 | 1.9 |
Visualizations
Caption: Experimental workflow for the LC-MS quantification of this compound.
Caption: Logical relationship of LC-MS method development and validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the acylation of tert-butyl (piperidin-4-yl)carbamate (N-Boc-4-aminopiperidine) with cyclopropanecarbonyl chloride. This reaction is a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Q2: What are the key starting materials and reagents required?
-
tert-Butyl (piperidin-4-yl)carbamate: The amine substrate.
-
Cyclopropanecarbonyl chloride: The acylating agent.
-
Base: Typically a non-nucleophilic tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA). An inorganic base like sodium bicarbonate can also be used in a biphasic system.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.
Q3: What are the most critical parameters affecting the reaction yield?
Several factors can significantly impact the yield:
-
Purity of Reactants and Solvent: Moisture can lead to the hydrolysis of the acyl chloride, reducing the amount available for the desired reaction.
-
Reaction Temperature: Low temperatures (e.g., 0 °C) are often employed to control the exothermic reaction and minimize side reactions.
-
Stoichiometry of Reagents: The molar ratio of the amine, acyl chloride, and base is crucial for driving the reaction to completion and minimizing side products.
-
Rate of Addition: Slow, dropwise addition of the acyl chloride to the solution of the amine and base can help to control the reaction rate and prevent localized high concentrations that may lead to side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive cyclopropanecarbonyl chloride due to hydrolysis. 2. Insufficiently basic conditions. 3. Poor quality of starting materials. | 1. Use freshly opened or distilled cyclopropanecarbonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure at least one equivalent of base is used. Consider using a stronger non-nucleophilic base if necessary. 3. Verify the purity of tert-butyl (piperidin-4-yl)carbamate by NMR or melting point. |
| Presence of Multiple Spots on TLC/LC-MS (Side Products) | 1. Hydrolysis of cyclopropanecarbonyl chloride to cyclopropanecarboxylic acid. 2. Di-acylation of the piperidine nitrogen (if the Boc group is labile). 3. Unreacted starting materials. | 1. Maintain anhydrous conditions. Add the acylating agent slowly at a low temperature. 2. This is less likely under standard conditions but ensure the reaction is not overly harsh. 3. Increase the equivalents of the limiting reagent or prolong the reaction time, monitoring by TLC/LC-MS. |
| Difficult Purification | 1. Presence of residual base (e.g., triethylamine hydrochloride). 2. Co-elution of the product with impurities during chromatography. | 1. Perform an aqueous workup with a mild acid (e.g., dilute HCl or saturated NH4Cl solution) to remove the amine salts, followed by a wash with saturated sodium bicarbonate solution and brine. 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Product is an Oil Instead of a Solid | 1. Presence of solvent residues. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Experimental Protocols
Representative Protocol for Acylation using Cyclopropanecarbonyl Chloride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
tert-Butyl (piperidin-4-yl)carbamate (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl (piperidin-4-yl)carbamate in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to rt | 3 | 85 |
| 2 | DIPEA (1.2) | DCM | 0 to rt | 3 | 88 |
| 3 | Pyridine (1.5) | DCM | 0 to rt | 4 | 75 |
| 4 | NaHCO₃ (2.0) | DCM/H₂O (1:1) | rt | 5 | 70 |
| 5 | Triethylamine (1.2) | THF | 0 to rt | 3 | 82 |
Note: Yields are representative and may vary based on experimental conditions and scale.
Table 2: Effect of Stoichiometry on Yield
| Entry | tert-Butyl (piperidin-4-yl)carbamate (eq) | Cyclopropanecarbonyl chloride (eq) | Triethylamine (eq) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.2 | 80 |
| 2 | 1.0 | 1.1 | 1.2 | 85 |
| 3 | 1.0 | 1.2 | 1.5 | 90 |
| 4 | 1.2 | 1.0 | 1.2 | 78 |
Note: Reactions performed in DCM at 0 °C to room temperature for 3 hours. Yields are representative.
Visualizations
Technical Support Center: Cyclopropanecarbonylation of Piperidines
Welcome to the technical support center for the cyclopropanecarbonylation of piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclopropanecarbonylation of piperidines?
A1: The most common and generally effective method is the Schotten-Baumann reaction. This procedure involves the acylation of piperidine with cyclopropanecarbonyl chloride under biphasic conditions, typically using an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (such as sodium hydroxide or potassium carbonate).[1][2][3] The base neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the piperidine and driving the reaction to completion.[3][4]
Q2: What are the primary side reactions to be aware of during the cyclopropanecarbonylation of piperidine?
A2: The main potential side reactions include:
-
Ring-opening of the cyclopropane moiety: The strained cyclopropane ring can open under certain conditions, leading to the formation of linear byproducts.[5][6][7]
-
Hydrolysis of cyclopropanecarbonyl chloride: The acyl chloride is sensitive to water and can hydrolyze back to cyclopropanecarboxylic acid, especially if the pH is not well-controlled.[1][8]
-
Formation of enamine-related byproducts: Secondary amines like piperidine can form enamines, which can then react with the acyl chloride to yield, after hydrolysis, 1,3-dicarbonyl compounds.[9]
Q3: My reaction is complete, but I'm observing a significant amount of a chlorinated byproduct. What is happening?
A3: The presence of a chlorinated byproduct strongly suggests that the cyclopropane ring has undergone acid-catalyzed ring-opening. The HCl generated during the acylation can protonate the carbonyl oxygen of the product, which can be followed by nucleophilic attack of the chloride ion on the cyclopropane ring, leading to the formation of a 3-chloropropyl amide derivative.[5]
Q4: How can I minimize the ring-opening of the cyclopropane group?
A4: To minimize ring-opening, it is crucial to efficiently neutralize the HCl byproduct as it is formed.
-
Use of a suitable base: Employing a base like sodium hydroxide or potassium carbonate under Schotten-Baumann conditions is effective.[1][3]
-
Controlled addition: Slow, dropwise addition of the cyclopropanecarbonyl chloride to the mixture of piperidine and base can help maintain a low concentration of HCl.
-
Non-aqueous conditions: Using a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent can also be effective.[10]
Q5: I have a significant amount of cyclopropanecarboxylic acid in my crude product. What is the cause?
A5: The presence of cyclopropanecarboxylic acid is a clear indication of the hydrolysis of cyclopropanecarbonyl chloride.[1] This can occur if the acyl chloride is exposed to water for a prolonged period, or if the reaction conditions are not sufficiently basic to consume the acyl chloride in the desired reaction with piperidine. Ensure that your reagents and solvent are dry if using non-aqueous conditions, and that the pH is maintained in the appropriate range (typically pH 10-12) in a Schotten-Baumann setup.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N-cyclopropanecarbonylpiperidine | Incomplete reaction due to protonation of piperidine by HCl. | Ensure efficient stirring and use at least one equivalent of a suitable base (e.g., NaOH, K₂CO₃, or triethylamine) to neutralize the HCl as it is formed.[3] |
| Hydrolysis of cyclopropanecarbonyl chloride. | Use anhydrous solvents and reagents if running the reaction under non-aqueous conditions. In a Schotten-Baumann setup, ensure the pH is sufficiently basic.[1] | |
| Presence of a byproduct with a mass corresponding to the desired product + HCl | Acid-catalyzed ring-opening of the cyclopropane ring.[5] | Add the cyclopropanecarbonyl chloride slowly to the reaction mixture to avoid a buildup of HCl. Ensure the base is effectively neutralizing the acid. |
| Formation of a viscous, high-boiling point byproduct | Potential formation of enamine-acylation products.[9] | Lower the reaction temperature and ensure a slight excess of piperidine is not used, which might favor enamine formation. |
| Difficulty in purification | Presence of multiple byproducts (ring-opened, hydrolyzed, etc.). | Optimize the reaction conditions to favor the formation of the desired product. Consider using column chromatography with a suitable solvent system for purification. |
Experimental Protocols
Protocol 1: Cyclopropanecarbonylation of Piperidine under Schotten-Baumann Conditions
Materials:
-
Piperidine
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperidine (1.0 eq) and dichloromethane.
-
Add 1 M NaOH solution (1.5 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Effect of Base on the Yield of N-cyclopropanecarbonylpiperidine and Formation of Byproducts
| Entry | Base | Solvent | Yield of Desired Product (%) | Yield of Ring-Opened Product (%) | Yield of Hydrolyzed Acyl Chloride (%) |
| 1 | NaOH (aq) | DCM | 92 | < 1 | 7 |
| 2 | K₂CO₃ (aq) | DCM | 88 | 2 | 10 |
| 3 | Triethylamine | DCM (anhydrous) | 95 | < 1 | 4 |
| 4 | Pyridine | DCM (anhydrous) | 85 | 3 | 12 |
| 5 | No Base | DCM | 15 | 40 | 45 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions.
Visualizations
Caption: Reaction pathways in the cyclopropanecarbonylation of piperidine.
Caption: Troubleshooting workflow for cyclopropanecarbonylation side reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
Technical Support Center: Purification of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound, and how does it influence the purification strategy?
A1: The most probable and direct synthesis involves the N-acylation of tert-butyl piperidin-4-ylcarbamate with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran. Understanding this synthesis is key to anticipating potential impurities. The primary purification challenge is the removal of unreacted starting materials, the base (and its salt), and any side-products from the reaction.
Q2: What are the most common impurities I should expect in my crude product?
A2: Common impurities include:
-
Unreacted tert-butyl piperidin-4-ylcarbamate: The starting piperidine derivative.
-
Cyclopropanecarboxylic acid: Formed from the hydrolysis of cyclopropanecarbonyl chloride.
-
Triethylammonium chloride (or other amine salt): The byproduct of the base used to quench the HCl generated during the acylation.
-
Over-acylated or other side-products: While less common, depending on the reaction conditions, trace amounts of other by-products could be present.
Q3: My crude product is an oil or a waxy solid. Is this normal?
A3: Yes, it is not uncommon for the crude product to be an oil or a low-melting-point waxy solid, especially if residual solvent or impurities are present. Purification via chromatography or recrystallization is typically required to obtain a crystalline solid.
Q4: What are the recommended starting points for purification by column chromatography?
A4: For silica gel column chromatography, a gradient elution is often effective. A good starting point is a solvent system of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities present. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Q5: Can I purify this compound by recrystallization?
A5: Recrystallization can be an effective method if the crude product is of reasonable purity. The choice of solvent is critical. A solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. Common solvent systems for similar N-acyl piperidine derivatives include ethanol/water, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[1][2]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Work-up
| Potential Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous layer. | During the work-up, after washing with aqueous solutions (e.g., NaHCO₃, brine), back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Hydrolysis of the Boc protecting group. | Avoid acidic conditions during the work-up. The tert-butoxycarbonyl (Boc) group is sensitive to strong acids. Use a mild base like sodium bicarbonate for neutralization. |
Problem 2: Difficulty in Removing Amine Salt Byproduct
| Potential Cause | Troubleshooting Step |
| Incomplete removal during aqueous wash. | Ensure thorough washing of the organic layer with water or brine. Multiple washes may be necessary. The amine salt is highly water-soluble and should be efficiently removed with aqueous washes. |
| Precipitation of the salt with the product. | If the salt precipitates upon concentration of the organic layer, dissolve the crude material in a suitable solvent and filter to remove the insoluble salt before proceeding with further purification. |
Problem 3: "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution is too supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent to decrease saturation, and allow it to cool more slowly.[3] |
| Cooling rate is too fast. | Allow the solution to cool gradually to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[1] |
| Inappropriate solvent system. | Experiment with different solvent systems. A good starting point is to find a solvent in which the compound is highly soluble and another in which it is poorly soluble, then use a mixture of the two.[1] |
| Presence of impurities. | If the product continues to oil out, it may be necessary to first purify the material by column chromatography to remove impurities that are inhibiting crystallization. |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Silica Gel Chromatography | >98% | 60-85% | High resolution, effective for removing closely related impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >95% (can reach >99% with optimization) | 70-95% (of the material being recrystallized) | Simple, cost-effective, and can yield high-purity crystalline material. | May not be effective for removing all impurities; risk of "oiling out".[3] |
| Acid-Base Extraction | - | - | Effective for removing acidic or basic impurities. | The product itself has a basic nitrogen, so care must be taken with pH. The Boc group is acid-labile. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial elution solvent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity solvent mixture. Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, acetone).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (or the single solvent). Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Solvent Pair: While the solution is warm, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Recrystallization Workflow with Troubleshooting.
Caption: Decision Tree for Purification Strategy.
References
Stability issues of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern for this compound is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[1][2][3][4][5] The carbamate linkage is susceptible to acid-catalyzed cleavage, which results in the formation of the corresponding free amine, carbon dioxide, and isobutene.[1][4]
Q2: Under what conditions is the Boc group generally stable?
A2: The Boc group is known to be stable in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][3] This makes it a versatile protecting group for amines in multi-step organic synthesis.
Q3: What are the typical reagents used for the deprotection (cleavage) of the Boc group?
A3: The most common method for Boc deprotection is through the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2][4] Other acidic reagents like hydrochloric acid (HCl) in solvents such as 1,4-dioxane, methanol, or ethyl acetate are also frequently employed.[2][5] Milder alternatives, such as aqueous phosphoric acid, have also been reported.[6][7]
Q4: Can temperature affect the stability of this compound?
A4: While the primary driver of degradation is acidic pH, elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of acid.[8] Under neutral or basic conditions, the compound is expected to have better thermal stability. However, prolonged exposure to high temperatures may lead to other degradation pathways.[9]
Q5: Are there any other potential degradation pathways for this molecule besides Boc deprotection?
A5: While Boc deprotection is the most prominent degradation pathway, hydrolysis of the cyclopropanecarbonyl amide bond could potentially occur under strong acidic or basic conditions, although amides are generally more stable to hydrolysis than esters. Forced degradation studies under oxidative and photolytic stress could reveal other minor degradation products.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of compound during analysis (e.g., HPLC, LC-MS). | The mobile phase or sample diluent is too acidic, causing on-column or in-solution degradation. | - Ensure the pH of the mobile phase and sample diluent is neutral or slightly basic. - If acidic conditions are required for chromatography, minimize the time the sample spends in the acidic solution before injection. - Consider using a lower temperature for the autosampler and column compartment. |
| Appearance of a new, more polar peak in the chromatogram over time. | This is likely the deprotected amine product resulting from the cleavage of the Boc group. | - Confirm the identity of the new peak by co-injection with a standard of the deprotected amine or by mass spectrometry. - To prevent this, follow the recommendations for addressing acidic conditions mentioned above. |
| Precipitation of the compound from the solution. | The compound may have limited solubility in the chosen solvent system. | - Determine the solubility of the compound in various common laboratory solvents. - Consider using a co-solvent system to improve solubility. - Gentle warming and sonication may help in dissolving the compound, but be mindful of potential thermal degradation if the solution is acidic. |
| Inconsistent results between experiments. | This could be due to variations in the pH of stock solutions or mobile phases, or exposure of the compound to acidic conditions for varying lengths of time. | - Prepare fresh solutions for each experiment and accurately measure the pH. - Standardize the sample preparation workflow to ensure consistent timing and conditions. - Use buffered solutions to maintain a stable pH. |
Stability Data Summary
The following table summarizes the expected stability of the Boc group in this compound under various conditions, based on general knowledge of carbamate chemistry.[1][2][3][6][7][8][10]
| Condition | Solvent System | Temperature | Expected Stability |
| Acidic | Aqueous buffers (pH < 4), Protic solvents with strong acids (e.g., TFA, HCl) | Room Temperature | Low (Prone to rapid degradation) |
| Neutral | Aqueous buffers (pH 6-8), Acetonitrile, Methanol, Dichloromethane | Room Temperature | High |
| Basic | Aqueous buffers (pH > 8), Protic solvents with bases (e.g., triethylamine) | Room Temperature | High |
| Oxidative | Hydrogen peroxide in water/acetonitrile | Room Temperature | Moderate to High (The piperidine ring and cyclopropyl group may be susceptible to oxidation under harsh conditions) |
| Thermal | Neutral solution in a common organic solvent | 50°C | Moderate (Stability may decrease over extended periods) |
| Photolytic | Solution exposed to UV light | Room Temperature | Moderate to High (Depends on the solvent and chromophores in the molecule) |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound in solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Preparation of Test Solutions:
-
For pH stability studies, dilute the stock solution with aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12) to a final concentration of 0.1 mg/mL.
-
For thermal stability studies, incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and collect aliquots at various time points.
-
For photostability studies, expose the solution to UV light and collect aliquots at different time intervals.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (if compatible with stability) or a neutral buffer. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point or condition relative to the initial concentration.
-
Identify and quantify any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc Deprotection of Piperidine Carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for the Boc deprotection of piperidine carbamates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc deprotection of piperidine carbamates, offering systematic approaches to diagnose and resolve them.
Q1: My Boc deprotection reaction is incomplete. How can I drive it to completion?
Incomplete deprotection is a common issue that results in a mixture of the starting material and the desired product.[1] Here are several strategies to improve the reaction's efficiency:
-
Increase Acid Concentration: The concentration of the acid is a critical factor. For instance, using a higher concentration or a larger excess of the acidic reagent, such as 4M HCl in dioxane or 25-50% TFA in DCM, can facilitate the complete removal of the Boc group.[1][2]
-
Extend Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS. If the starting material is not fully consumed, extending the reaction time is a straightforward solution.[1][2]
-
Increase Reaction Temperature: Most Boc deprotections are performed at room temperature. However, if the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50°C) can be considered, but be aware that this may also increase the rate of side reactions.[1][2]
-
Improve Solubility: Poor solubility of the starting material in the reaction solvent can hinder the reaction. Try a different solvent system in which the substrate is more soluble.[1][2]
-
Address Steric Hindrance: For sterically hindered substrates, more forcing conditions such as a stronger acid system, longer reaction time, and potentially elevated temperature may be necessary for complete deprotection.[1][3]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can lower your yield and complicate the purification process. Here are some common issues and their solutions:
-
tert-Butylation of Sensitive Residues: The reactive tert-butyl cation generated during deprotection can alkylate sensitive residues (e.g., Trp, Met, Cys, Tyr).[1] The most effective solution is to add "scavengers" to the reaction mixture to trap this cation.[1] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1]
-
Trifluoroacetylation of the Deprotected Amine: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[1] If this is a persistent issue, consider switching to a different acid system, such as HCl in dioxane.[1]
-
Degradation of Other Acid-Sensitive Groups: If your substrate contains other acid-labile groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can cleave them.[2] In such cases, consider using milder deprotection methods.[2]
-
Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperidine can sometimes be difficult to handle. Using HCl in dioxane often yields a hydrochloride salt that can be more easily isolated as a solid.[2]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol are common and effective combinations for Boc deprotection.[2] The choice often depends on the specific substrate and the presence of other acid-sensitive functional groups.[2]
Table 1: Common Reagents and Conditions for Boc Deprotection
| Acid Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1] | 0°C to Room Temp. | 30 min - 2 hours[1] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[1] | 0°C to Room Temp. | 30 min - 2 hours[1] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[1] | Room Temp. | Varies[1] |
Q2: What is the best work-up procedure after an acidic Boc deprotection?
A proper work-up procedure is crucial for isolating the deprotected piperidine in good yield and purity. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[2]
-
Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 7).[2]
-
Extraction: Extract the aqueous layer with an organic solvent like DCM multiple times.[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the deprotected product.[2]
Q3: Are there milder or alternative methods for Boc deprotection?
Yes, for substrates with acid-sensitive functional groups, milder or alternative deprotection methods can be employed:
-
Lewis Acids: Certain Lewis acids can be used for Boc deprotection under milder conditions than strong Brønsted acids.[2]
-
Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[2]
-
Thermal Deprotection: In some cases, thermolytic N-Boc deprotection can be achieved by heating the substrate in a suitable solvent.[4]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask, typically at a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv.).[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate the solution to obtain the crude deprotected piperidine, which can be further purified if necessary.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]
-
Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[2]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[2]
Caption: General experimental workflow for Boc deprotection.
References
Technical Support Center: Troubleshooting Low Cell Permeability of Piperidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of piperidine-based compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My piperidine-based compound shows low permeability in a Caco-2 assay. What are the primary reasons for this?
A1: Low permeability of piperidine-based compounds in Caco-2 assays can be attributed to several factors:
-
High Efflux Ratio: These compounds are frequently substrates for efflux pumps like P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells. This active transport out of the cell is a major contributor to low apparent permeability from the apical (AP) to the basolateral (BL) side.[1]
-
Unfavorable Physicochemical Properties: The intrinsic properties of your compound, such as high molecular weight, low lipophilicity (LogP/LogD), and a high number of hydrogen bond donors and acceptors, can restrict its ability to passively diffuse across the cell membrane.[1][2]
-
Lysosomal Trapping: As basic compounds, piperidine derivatives can become entrapped in the acidic environment of lysosomes within the cells.[1] This phenomenon can lead to an underestimation of the compound's permeability.
-
Poor Aqueous Solubility: Low solubility can lead to artificially low permeability measurements as the compound may not be fully dissolved in the assay buffer.[3][4]
-
Compound Instability: The compound may degrade in the assay buffer over the course of the experiment, leading to inaccurate permeability readings.[1]
Q2: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy indicate?
A2: This is a common scenario that often points to the involvement of active transport mechanisms.[3] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that primarily assesses passive diffusion.[5] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that express various transporters, including efflux pumps like P-gp.[6] Therefore, a significant drop in permeability in the Caco-2 assay suggests that your compound is likely a substrate for an efflux transporter.[3][7]
Q3: How can I determine if my piperidine derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this.[7] In this assay, the transport of your compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[6] A significantly higher B-to-A permeability compared to the A-to-B permeability (typically an efflux ratio greater than 2) is a strong indication of active efflux.[3][7] To further confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[6] A reduction in the efflux ratio in the presence of the inhibitor supports the hypothesis that your compound is a P-gp substrate.
Q4: What initial structural modifications can I consider to improve the cell permeability of my piperidine-based compound?
A4: To enhance cell permeability, consider the following strategies:
-
Masking Polar Groups: Modifying or masking hydrogen bond donors can lower the energy barrier for membrane translocation.[1] N-methylation is a common strategy to reduce the number of hydrogen bond donors.[8]
-
Prodrug Approach: A prodrug strategy can be employed to create a more permeable version of the compound that is converted to the active form intracellularly.[1]
-
Reduce Lipophilicity: While it may seem counterintuitive, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[7][9] Sometimes, strategically reducing lipophilicity can improve the overall permeability profile. Introducing bridged structures to saturated heterocycles like piperidine can counterintuitively reduce lipophilicity and improve permeability.[10]
-
Blocking Sites of Metabolism: Introducing sterically hindering groups (e.g., a methyl or cyclopropyl group) near likely sites of metabolism on the piperidine ring can improve metabolic stability.[7]
-
Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[7]
Q5: I am observing low compound recovery in my permeability assay. How can I troubleshoot this?
A5: Low compound recovery can be due to several factors:
-
Lysosomal Trapping: As mentioned earlier, basic compounds can accumulate in lysosomes.[1] You can investigate this by running the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1. An increase in recovery and apparent permeability (Papp) in the presence of such an agent would suggest lysosomal trapping.[1]
-
Non-specific Binding: The compound may be binding to the plasticware of the assay plate.
-
Compound Instability: Assess the stability of your compound in the assay buffer over the duration of the experiment using LC-MS/MS analysis.[1]
Troubleshooting Guides
Guide 1: Low Permeability in Caco-2 Assay
This guide provides a step-by-step approach to troubleshooting low permeability of piperidine-based compounds in a Caco-2 assay.
Caption: Troubleshooting workflow for low Caco-2 permeability.
Guide 2: Discrepancy Between PAMPA and Caco-2 Permeability
This guide helps to interpret and act on differing results between PAMPA and Caco-2 assays.
Caption: Interpreting PAMPA vs. Caco-2 permeability results.
Data Presentation
Table 1: Physicochemical Properties and Their Impact on Permeability
| Property | Rule of Thumb for Good Permeability | Impact of Deviation | Troubleshooting Strategy |
| Molecular Weight (MW) | < 500 Da[2] | Larger molecules have more difficulty diffusing across the cell membrane. | Simplify the molecular scaffold. |
| Lipophilicity (LogP/LogD) | 1 < LogP < 3[11] | Low LogP leads to poor membrane partitioning; high LogP leads to poor aqueous solubility. | Modify substituents to adjust lipophilicity. |
| Hydrogen Bond Donors (HBD) | ≤ 5[2] | High HBD count increases the energy required for desolvation to enter the lipid bilayer. | Mask or remove hydrogen bond donors (e.g., N-methylation).[8] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10[2] | High HBA count can increase polarity and reduce permeability. | Modify functional groups to reduce acceptor count. |
| Polar Surface Area (PSA) | < 140 Ų | High PSA is associated with low permeability. | Reduce the number of polar atoms. |
| pKa | Basic pKa can lead to ionization at physiological pH. | Ionized species generally have lower permeability than neutral species.[12] | Consider prodrug strategies to mask ionizable groups. |
Table 2: Interpreting Permeability Assay Results
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation | Likely Next Steps |
| PAMPA | > 10 | High Passive Permeability | Proceed to Caco-2 assay. |
| 1 - 10 | Moderate Passive Permeability | Consider structural modifications to improve passive diffusion. | |
| < 1 | Low Passive Permeability | Focus on improving physicochemical properties. | |
| Caco-2 (A-to-B) | > 10 | High Permeability | Low risk for permeability issues. |
| 1 - 10 | Moderate Permeability | Investigate potential for efflux. | |
| < 1 | Low Permeability | High risk for permeability issues; investigate efflux and physicochemical properties. | |
| Caco-2 (Efflux Ratio B-A/A-B) | < 2 | No Significant Efflux | Low permeability is likely due to poor passive diffusion. |
| > 2 | Significant Efflux | Compound is likely a substrate for an efflux transporter.[3][7] |
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[1][13] TEER values should typically be between 300-500 Ω·cm².[13] The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed.[1][13]
-
Prepare Dosing Solution: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.[3]
-
Permeability Measurement (Apical to Basolateral):
-
The dosing solution is added to the apical (upper) chamber of the Transwell insert.
-
Fresh transport buffer is added to the basolateral (lower) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at specified time points.[3]
-
-
Permeability Measurement (Basolateral to Apical for Efflux):
-
The dosing solution is added to the basolateral chamber and fresh buffer to the apical chamber.
-
Samples are taken from the apical chamber at the specified time points.[3]
-
-
Sample Analysis: The concentration of the compound in the collected samples is determined using LC-MS/MS.[3][6]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare Lipid Membrane: Each well of a 96-well microtiter filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[5]
-
Prepare Donor and Acceptor Solutions:
-
The test compound is dissolved in a buffer at the desired pH to create the donor solution.
-
The acceptor plate is filled with a buffer solution.
-
-
Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid membrane.[1][5]
-
Incubation: The sandwich is incubated at room temperature with constant shaking to facilitate diffusion.[5]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[1]
-
Calculation of Permeability: The permeability coefficient is calculated based on the final concentrations in the donor and acceptor wells.
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. research.wright.edu [research.wright.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Analysis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical refinement for isomers of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound isomers?
A1: The main challenges in analyzing these isomers stem from their structural similarity. Distinguishing between geometric isomers (cis/trans) and enantiomers requires high-resolution chromatographic techniques.[1][2] Key difficulties include achieving baseline separation, preventing peak co-elution, and dealing with peak tailing, especially for the more polar carbamate compounds.[3]
Q2: Which analytical techniques are most suitable for separating the isomers of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with chiral stationary phases are commonly used for enantiomeric separations.[4] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption.[4][5][6] For geometric isomers, reversed-phase or normal-phase HPLC can be effective.
Q3: How can I improve the detection sensitivity for these carbamate isomers?
A3: Since carbamates may lack a strong UV chromophore, detection can be challenging. To enhance sensitivity, consider using a lower UV wavelength (e.g., 200-210 nm). Alternatively, employing a mass spectrometer (MS) as a detector will offer significantly higher sensitivity and selectivity.[7] Derivatization to introduce a fluorescent tag is another option, though more complex.[7][8]
Q4: What are the key parameters to optimize for better isomer separation?
A4: The most critical parameters to optimize are the choice of the stationary phase (column), mobile phase composition (including additives and pH), column temperature, and flow rate.[9][10] For chiral separations, the selection of the chiral stationary phase and the organic modifier in the mobile phase are paramount.
Troubleshooting Guides
HPLC/UHPLC Analysis
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution of Isomers | - Inappropriate column chemistry.- Mobile phase too strong or too weak.- Suboptimal temperature.- Flow rate too high. | - Column: Screen different chiral stationary phases (e.g., polysaccharide-based) for enantiomers. For geometric isomers, try C18, C8, or phenyl-hexyl columns.- Mobile Phase: Optimize the organic modifier (e.g., methanol, acetonitrile, ethanol, isopropanol) concentration. For chiral separations, small amounts of additives like trifluoroacetic acid or diethylamine can be beneficial.- Temperature: Adjust the column oven temperature. Higher temperatures can improve efficiency but may reduce retention.[7]- Flow Rate: Reduce the flow rate to increase the interaction time with the stationary phase.[7] |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Column contamination or degradation. | - Mobile Phase: Add a competitive agent to the mobile phase, such as a small concentration of a basic additive for a basic analyte.- Sample: Reduce the injection volume or sample concentration.[9]- Column: Use a guard column to protect the analytical column.[11] Flush the column with a strong solvent. If the problem persists, the column may need replacement.[7] |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Pump malfunction or leaks.- Temperature fluctuations. | - Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection.[7]- Mobile Phase: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation.[7]- System: Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.[10]- Temperature: Use a column oven to maintain a constant temperature.[7] |
| Baseline Noise or Drift | - Impure mobile phase or solvents.- Air bubbles in the system.- Detector lamp aging. | - Mobile Phase: Use high-purity (HPLC-grade) solvents and degas the mobile phase before use.[9]- System: Purge the pump and detector to remove any trapped air bubbles.- Detector: Check the detector lamp's usage hours and replace it if necessary. |
SFC Analysis
| Problem | Potential Causes | Recommended Solutions |
| Poor Isomer Separation | - Incorrect stationary phase.- Suboptimal co-solvent/additive.- Inappropriate back pressure or temperature. | - Column: Screen a range of chiral columns suitable for SFC.- Mobile Phase: Optimize the type and percentage of the alcohol co-solvent (e.g., methanol, ethanol). Evaluate different additives (e.g., amines, acids).- System: Adjust the back pressure regulator and column temperature to modify the density of the supercritical fluid and influence retention and selectivity. |
| Peak Splitting or Broadening | - Sample solvent stronger than the mobile phase.- High injection volume.- Column overloading. | - Sample: Dissolve the sample in a solvent that is weaker than the mobile phase, or in the initial mobile phase itself.- Injection: Reduce the injection volume.- Concentration: Lower the sample concentration. |
| Unstable Baseline | - Fluctuations in CO2 supply pressure.- Inconsistent pump performance.- Contaminated co-solvent. | - CO2 Supply: Ensure a stable and continuous supply of high-purity CO2.- Pump: Check pump seals and ensure consistent delivery.- Co-solvent: Use high-purity, filtered co-solvents. |
Detailed Experimental Protocols (Exemplary)
Note: These are starting-point methods and will likely require optimization for your specific isomers.
Chiral HPLC Method for Enantiomeric Separation
-
System: HPLC or UHPLC system with a UV or MS detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (0.1%) may be required for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
-
System: Analytical SFC system with a UV or MS detector.
-
Column: A chiral stationary phase suitable for SFC (e.g., a polysaccharide-based column).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol).
-
Gradient: Start with 5% Methanol and increase to 40% over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in Methanol or a similar alcohol at 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Experimental workflow for chiral method development.
References
- 1. biocompare.com [biocompare.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. labcompare.com [labcompare.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Addressing Off-Target Effects of N-acylpiperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on identifying, understanding, and mitigating the off-target effects of N-acylpiperidine compounds. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols will help you navigate common challenges and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target liabilities associated with N-acylpiperidine compounds?
A1: The off-target profile of any N-acylpiperidine compound is highly dependent on its specific structure. However, the piperidine ring is a common scaffold in medicinal chemistry and certain off-target interactions are frequently observed. The basic nitrogen atom within the piperidine ring can engage with acidic residues in various protein binding pockets, leading to interactions with unintended targets.[1] Common off-target families include G-protein coupled receptors (GPCRs), kinases, and ion channels, such as the hERG potassium channel which is a critical consideration for cardiotoxicity.[1]
Q2: How can I proactively predict potential off-target effects of my N-acylpiperidine compound before conducting wet lab experiments?
A2: In silico methods are invaluable for early-stage prediction of off-target liabilities. A tiered approach is often most effective:
-
Tier 1: Similarity-Based Searching: Compare the 2D and 3D structure of your compound against databases of molecules with known off-target activities. This can provide initial hypotheses about potential unintended interactions.
-
Tier 2: Pharmacophore Modeling: If your compound shares structural similarities with molecules known to bind to a specific off-target (e.g., the hERG channel), you can build a 3D pharmacophore model of that off-target's binding site and screen your compound against it.
-
Tier 3: Molecular Docking: Dock your N-acylpiperidine compound into the crystal structures of common off-target proteins to predict binding affinities and identify key interactions. This can provide structural insights for designing molecules with improved selectivity.[1]
Q3: What is a systematic approach to experimentally identify the off-target interactions of a lead N-acylpiperidine compound?
A3: A tiered experimental screening cascade is a resource-efficient strategy to systematically identify off-target interactions.[1]
-
Tier 1: Broad Panel Screening: Submit your compound to commercially available broad screening panels that test for binding or functional activity against a wide array of targets, such as kinases, GPCRs, and ion channels, at a single high concentration.[1]
-
Tier 2: Dose-Response Assays: For any significant "hits" from the initial broad panel screen, perform dose-response experiments to determine the potency (IC50 or Ki) of the off-target interaction.
-
Tier 3: Unbiased Phenotypic Screening: Employ phenotypic screening to understand the compound's effects in a more biological context without preconceived notions of its targets. This can uncover unexpected off-target effects and provide insights into the compound's mechanism of action.[1]
Q4: What are some rational design strategies to minimize off-target effects in N-acylpiperidine compounds?
A4: A key strategy is to enhance the structural rigidity of the piperidine scaffold. Introducing conformational constraints can pre-organize the molecule into a conformation that is more selective for the intended target, thereby reducing its affinity for off-targets.[1] Additionally, modifying substituents to optimize physicochemical properties like lipophilicity (LogP) and pKa can decrease non-specific binding.[1]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
Question: My N-acylpiperidine compound shows significant cytotoxicity in cell-based assays, even at concentrations where I don't expect to see on-target effects. How can I determine if this is an off-target effect?
Answer:
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | 1. Correlate with On-Target Potency: Compare the cytotoxic concentration (e.g., GI50) with the on-target potency (e.g., IC50 or EC50). A large window between the desired on-target activity and the observed cytotoxicity suggests an off-target effect. 2. Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target at the concentrations where cytotoxicity is observed.[1] 3. Use a Structurally Dissimilar Tool Compound: Test a known inhibitor of the same target that has a different chemical scaffold. If this alternative compound does not produce the same cytotoxic phenotype, it strengthens the hypothesis that your compound's toxicity is due to its unique off-target profile.[1] 4. Initiate Off-Target Screening: If evidence points away from an on-target effect, proceed with a systematic off-target screening cascade as outlined in the FAQs.[1] |
| Compound Aggregation | Highly lipophilic compounds can form aggregates at higher concentrations, leading to non-specific cytotoxicity.[2] Perform a detergent-based assay (e.g., with Triton X-100) to see if the cytotoxic effect is diminished. |
| Metabolic Activation | Cellular enzymes could be metabolizing your compound into a toxic species. Co-incubate with broad-spectrum cytochrome P450 inhibitors to see if the toxicity is reduced. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not causing toxicity. Always include a vehicle-only control. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
Question: My N-acylpiperidine compound is a potent inhibitor in a purified enzyme (biochemical) assay, but its potency is significantly lower in cell-based assays. What could be the reason for this discrepancy?
Answer:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Assess the compound's physicochemical properties (e.g., LogP, polar surface area) and consider performing a cell permeability assay (e.g., PAMPA). |
| Efflux by Cellular Transporters | The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors to see if the cellular potency increases. |
| High Protein Binding | The compound may be binding to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target. Assess the extent of plasma protein binding. |
| Compound Instability | The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. Assess the compound's stability in the assay medium over the time course of the experiment using techniques like HPLC. |
Issue 3: High Non-Specific Binding in Radioligand Binding Assays
Question: I am performing a radioligand binding assay to characterize the off-target profile of my N-acylpiperidine compound, but I am observing high non-specific binding. How can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | 1. Lower Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.[3] 2. Check Radioligand Purity: Ensure the radiochemical purity is high, as impurities can contribute to non-specific binding.[3] 3. Consider Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[3] |
| Tissue/Cell Preparation | 1. Reduce Membrane Protein: Titrate the amount of cell membrane protein used in the assay to find the optimal concentration.[3] 2. Ensure Proper Washing: Thoroughly homogenize and wash the membranes to remove any endogenous ligands or interfering substances. |
| Assay Conditions | 1. Optimize Incubation Time and Temperature: Shorter incubation times may reduce non-specific binding, but ensure that specific binding reaches equilibrium.[3] 2. Modify Assay Buffer: Include blocking agents like bovine serum albumin (BSA) in the buffer to reduce non-specific interactions.[3] 3. Increase Wash Steps: Use a larger volume and/or more wash steps with ice-cold buffer to remove unbound radioligand.[3] |
Quantitative Data on Off-Target Effects of Piperidine Derivatives
The following tables provide representative quantitative data on the off-target effects of various piperidine-containing compounds. This data is intended to serve as a reference for the types of off-target interactions that can be observed and their relative potencies.
Table 1: Kinase Selectivity Profile of a Representative Piperidine-Containing Compound
| Kinase | IC50 (µM) |
| Target Kinase | 0.01 |
| Off-Target Kinase 1 | 0.5 |
| Off-Target Kinase 2 | 1.2 |
| Off-Target Kinase 3 | >10 |
| Off-Target Kinase 4 | >10 |
| Note: This table presents hypothetical data for illustrative purposes. Actual selectivity profiles will vary for each compound. |
Table 2: hERG Inhibition Data for Representative Piperidine Derivatives
| Compound Type | hERG IC50 (µM) | Assay Method |
| Piperidine Derivative A | 0.075 | Thallium Flux |
| Piperidine Derivative B | 0.09 | Thallium Flux |
| Piperidine Derivative C | 0.11 | Thallium Flux |
| Note: IC50 values can vary significantly between different assay methodologies (e.g., thallium flux vs. patch-clamp).[4][5][6][7][8] |
Table 3: GPCR Binding Affinity of Representative Piperidine Analogs
| Compound | Receptor Ki (nM) |
| Analog 1 | 5.2 |
| Analog 2 | 12.8 |
| Analog 3 | 45.1 |
| Analog 4 | >1000 |
| Note: This table presents hypothetical data for illustrative purposes. Ki values are highly dependent on the specific GPCR and the compound's structure. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of an N-acylpiperidine compound with its intracellular target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the N-acylpiperidine compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Generate a "melting curve" by plotting the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 of an N-acylpiperidine compound against a panel of kinases to identify off-target inhibition.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the N-acylpiperidine compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well plate.
-
Kinase Reaction: Add a reaction mixture containing the kinase, its specific substrate, and ATP to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of an N-acylpiperidine compound for a specific off-target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Compound and Radioligand Preparation: Prepare serial dilutions of the unlabeled N-acylpiperidine compound and a fixed concentration of a radioligand known to bind to the receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, the fixed concentration of the radioligand, and increasing concentrations of the unlabeled N-acylpiperidine compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are central to cell growth, proliferation, and survival, and are frequently implicated in the off-target effects of small molecule inhibitors.[1]
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK signaling pathway.
Experimental Workflows
Caption: Tiered strategy for off-target screening.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dstc.jp [dstc.jp]
- 5. sophion.com [sophion.com]
- 6. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metrionbiosciences.com [metrionbiosciences.com]
Validation & Comparative
Comparing the efficacy of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate analogs
A detailed analysis of a series of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate analogs reveals critical structure-activity relationships in the inhibition of the NLRP3 inflammasome, a key target in inflammatory diseases. This guide presents a comparative assessment of their efficacy, supported by experimental data and detailed protocols, to aid researchers in the development of next-generation anti-inflammatory therapeutics.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and can lead to a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome has been implicated in a wide range of inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative conditions, making it a prime target for therapeutic intervention.
Recent drug discovery efforts have focused on identifying small molecule inhibitors of the NLRP3 inflammasome. The piperidine scaffold has emerged as a key structural motif in the design of such inhibitors. This guide provides a comparative analysis of a series of novel analogs based on a this compound core, evaluating their inhibitory potency against the NLRP3 inflammasome.
Efficacy of Piperidine-Based NLRP3 Inflammasome Inhibitors
The inhibitory activity of a series of synthesized piperidine-based analogs was assessed using an in vitro assay to measure the inhibition of nigericin-induced IL-1β release in lipopolysaccharide (LPS)-primed human monocytic THP-1 cells. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| 1a | Cyclopropyl | tert-Butoxycarbonyl (Boc) | 850 |
| 1b | Methyl | tert-Butoxycarbonyl (Boc) | >10000 |
| 1c | Phenyl | tert-Butoxycarbonyl (Boc) | 1200 |
| 2a | Cyclopropyl | Benzoyl | 45 |
| 2b | Cyclopropyl | 4-Fluorobenzoyl | 25 |
| 2c | Cyclopropyl | 4-Methoxybenzoyl | 60 |
| 3a | Isopropyl | Benzoyl | 95 |
| 3b | tert-Butyl | Benzoyl | 250 |
Table 1: Structure-Activity Relationship of Piperidine Analogs as NLRP3 Inflammasome Inhibitors. The table summarizes the in vitro potency (IC50) of various analogs, highlighting the impact of substitutions at the R1 and R2 positions on their ability to inhibit IL-1β release in THP-1 cells.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals key structural requirements for potent NLRP3 inflammasome inhibition within this series of piperidine-based analogs.
-
Importance of the Acyl Group (R1): A comparison of compounds 1a , 1b , and 1c demonstrates the significance of the acyl group on the piperidine nitrogen. The cyclopropyl group in 1a confers significantly greater potency than a simple methyl group (1b ) and is also more effective than a phenyl group (1c ). This suggests that the size and conformation of this group are critical for optimal interaction with the target.
-
Impact of the Carbamate Protecting Group (R2): The replacement of the tert-Butoxycarbonyl (Boc) protecting group at the 4-position of the piperidine ring with a benzoyl group dramatically enhances inhibitory activity. For instance, compound 2a (IC50 = 45 nM) is nearly 19-fold more potent than its Boc-protected counterpart 1a (IC50 = 850 nM).
-
Substitution on the Benzoyl Ring: Further optimization was achieved by introducing substituents on the benzoyl ring. The addition of a fluorine atom at the para-position (2b , IC50 = 25 nM) resulted in the most potent compound in this series. In contrast, a methoxy group at the same position (2c , IC50 = 60 nM) slightly reduced the potency compared to the unsubstituted benzoyl analog 2a .
-
Steric Hindrance at the Acyl Group (R1): The nature of the alkyl group in the acyl moiety also influences efficacy. While the cyclopropyl group in 2a is favorable, increasing the steric bulk with isopropyl (3a , IC50 = 95 nM) and tert-butyl (3b , IC50 = 250 nM) groups leads to a progressive decrease in potency.
Experimental Protocols
Inhibition of IL-1β Release in THP-1 Cells
This assay quantifies the ability of test compounds to inhibit NLRP3 inflammasome activation in a human monocytic cell line.
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Priming: THP-1 cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL and differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then washed and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: The primed cells are pre-incubated with various concentrations of the test compounds for 30 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding 10 µM nigericin to the cell culture and incubating for 1 hour.
-
Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing inhibitor efficacy.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: Workflow for Assessing NLRP3 Inhibitor Efficacy.
The Pivotal Role of the N-Cyclopropanecarbonyl Moiety in Piperidine-Based Drug Candidates: A Comparative Analysis
A deep dive into the structure-activity relationships of N-cyclopropanecarbonyl piperidines reveals the significant influence of this functional group on the pharmacological activity of these compounds, particularly as modulators of the µ-opioid receptor. This guide provides a comparative analysis of their performance against other N-acyl analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1] The N-substitution on the piperidine ring is a critical determinant of a compound's pharmacological profile. Among the various N-acyl groups, the N-cyclopropanecarbonyl moiety has garnered significant interest. This guide explores the structure-activity relationship (SAR) of N-cyclopropanecarbonyl piperidines, with a primary focus on their activity as µ-opioid receptor (MOR) agonists, and touches upon their relevance as CCR2 antagonists and FAAH inhibitors.
Comparative Analysis of µ-Opioid Receptor Agonism
Recent studies on fentanyl analogs have provided valuable insights into the contribution of the N-acyl group to MOR activation. The N-cyclopropanecarbonyl analog of fentanyl, known as cyclopropylfentanyl, has been shown to be a potent and efficacious MOR agonist.[2][3]
A comparative analysis of the in vitro functional activity of fentanyl and its analogs at the human µ-opioid receptor (hMOR) highlights the potency of cyclopropylfentanyl. The table below summarizes key parameters from a study utilizing a cAMP inhibition assay, which measures the G-protein activation pathway of the receptor.[2]
| Compound | N-Acyl Group | EC50 (nM) | % Emax (vs. DAMGO) |
| Fentanyl | Propanoyl | 0.25 | 108 |
| Cyclopropylfentanyl | Cyclopropanecarbonyl | 0.17 | 105 |
| Butyrylfentanyl | Butanoyl | 0.20 | 108 |
| Furanylfentanyl | Furoyl | 0.46 | 105 |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. % Emax: Maximum effect as a percentage of the response to the standard full agonist DAMGO.
The data indicates that cyclopropylfentanyl possesses a slightly higher potency (lower EC50) than fentanyl and butyrylfentanyl in activating the G-protein signaling pathway of the µ-opioid receptor, while maintaining a comparable maximal efficacy.[2] This suggests that the compact and rigid structure of the cyclopropyl group is well-tolerated and may even offer a favorable conformation for receptor binding and activation.
Broader Therapeutic Potential: CCR2 Antagonism and FAAH Inhibition
While comprehensive SAR data for N-cyclopropanecarbonyl piperidines as CCR2 antagonists and FAAH inhibitors is less readily available in the reviewed literature, the N-acyl piperidine scaffold is a recognized pharmacophore for these targets. SAR studies on piperidine-based CCR2 antagonists have shown that modifications of the N-substituent are critical for potency.[4] Similarly, piperidine and piperazine ureas are a well-established class of irreversible FAAH inhibitors, where the N-substituent plays a key role in the interaction with the enzyme's active site.[5][6] The exploration of the N-cyclopropanecarbonyl group in these contexts presents a promising avenue for future drug discovery efforts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the SAR studies of N-acyl piperidines.
µ-Opioid Receptor (MOR) Functional Assay (cAMP Inhibition)
This assay determines the functional potency and efficacy of a compound as an agonist at the µ-opioid receptor by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.[2]
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor (hMOR).
-
Assay medium: Eagle’s Minimum Essential Medium (MEM) with Earle’s Balanced Salt Solution.
-
Forskolin solution.
-
Test compounds and reference agonist (e.g., DAMGO).
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Cell Culture: Culture hMOR-HEK293 cells to confluency.
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds or reference agonist to the wells.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the assay kit manufacturer's instructions.
-
Data Analysis: Determine the EC50 and Emax values by fitting the concentration-response data to a nonlinear regression model.[2]
CCR2 Chemotaxis Assay
This assay evaluates the ability of a compound to antagonize the migration of cells towards the CCR2 ligand, CCL2 (also known as MCP-1).
Materials:
-
A cell line expressing CCR2 (e.g., THP-1 monocytic cells).
-
Chemotaxis medium (e.g., RPMI 1640 with 1% FBS).
-
Recombinant human CCL2.
-
Test compounds (potential CCR2 antagonists).
-
Boyden chamber or transwell inserts (5 µm pore size).
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and resuspend them in chemotaxis medium.
-
Compound Pre-incubation: Incubate the cells with various concentrations of the test compound or vehicle control.
-
Assay Setup: Add chemotaxis medium containing CCL2 to the lower wells of the chamber. Place the transwell inserts into the wells.
-
Cell Addition: Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber to allow for cell migration (typically 1-4 hours).
-
Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells under a microscope or by measuring the absorbance of the eluted stain.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration and determine the IC50 value.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay screens for inhibitors of FAAH by measuring the reduction in the hydrolysis of a fluorogenic substrate.[5][6]
Materials:
-
Recombinant human FAAH.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).
-
Test compounds.
-
Fluorescence microplate reader.
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, FAAH enzyme, and the test compound at various concentrations.
-
Pre-incubation (for irreversible inhibitors): Incubate the enzyme and inhibitor for a specific time to allow for covalent modification.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the enzymatic activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition and the IC50 value. For irreversible inhibitors, the potency is often expressed as the second-order rate constant kinact/Ki.[6]
Visualizing the Molecular Pathways and Experimental Logic
To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Caption: General workflow for a structure-activity relationship study.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity Profiling of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate Derivatives
Introduction
In the landscape of modern drug discovery, ensuring the selectivity of a therapeutic candidate is paramount to minimizing off-target effects and reducing the risk of clinical adverse events.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmaceuticals.[4][5] Derivatives of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate represent a class of compounds with potential therapeutic applications, making a thorough understanding of their cross-reactivity profiles essential. This guide provides a comparative framework for evaluating the selectivity of these derivatives against a panel of common off-targets, supported by detailed experimental protocols and illustrative workflows. While the quantitative data presented is hypothetical, it serves to model the rigorous analysis required for lead optimization and candidate selection.
Comparative Selectivity Data
The following tables summarize hypothetical cross-reactivity data for two derivatives against a standard panel of off-targets, compared with a known competitor compound. This type of profiling is crucial for identifying potential liabilities early in the drug discovery process.[6][7]
Table 1: Off-Target Binding Affinity (Ki, nM) in Radioligand Binding Assays
| Target Class | Specific Target | Derivative A (Ki, nM) | Derivative B (Ki, nM) | Competitor X (Ki, nM) |
| GPCRs | 5-HT2A | >10,000 | 8,500 | 1,200 |
| Dopamine D2 | 9,800 | >10,000 | 750 | |
| Adrenergic α1 | >10,000 | >10,000 | 5,400 | |
| Histamine H1 | 7,200 | 9,100 | 300 | |
| Ion Channels | hERG | >10,000 | >10,000 | 8,900 |
| Cav1.2 | >10,000 | >10,000 | >10,000 | |
| Transporters | SERT | 6,500 | 8,200 | 50 |
| DAT | >10,000 | >10,000 | 150 |
Data is hypothetical and for illustrative purposes only.
Table 2: Off-Target Enzyme Inhibition (IC50, µM)
| Target Class | Specific Target | Derivative A (IC50, µM) | Derivative B (IC50, µM) | Competitor X (IC50, µM) |
| Kinases | Src | >50 | 45.2 | 8.1 |
| Lck | >50 | >50 | 12.5 | |
| Proteases | Cathepsin B | >50 | >50 | >50 |
| Other Enzymes | FAAH | 25.6 | 38.1 | 0.5 |
| MAGL | 1.2 | 0.8 | 0.05 | |
| PDE4 | >50 | >50 | 2.3 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols & Workflows
A systematic approach to cross-reactivity profiling involves a tiered screening cascade. The initial step typically involves broad panels, with follow-up dose-response assays for any identified "hits."
Protocol 1: Radioligand Binding Assay for GPCRs
This protocol is used to determine the binding affinity (Ki) of a test compound for a panel of G-protein coupled receptors by measuring its ability to displace a specific radioligand.[8][9][10][11][12]
1. Materials and Reagents:
-
Receptor Membranes: Cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Ketanserin).
-
Test Compound: tert-Butyl (1-cyclopropanecarbonyl)piperidin-4-yl)carbamate derivative, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well plates and glass fiber filters (GF/C, pre-soaked in 0.3% PEI).
-
Scintillation fluid and a microplate scintillation counter.
2. Procedure:
-
Preparation: Thaw frozen receptor membrane aliquots and resuspend them in fresh, cold assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a known unlabeled ligand, 50 µL radioligand, 150 µL membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 150 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Protocol 2: Biochemical Enzyme Inhibition Assay
This protocol determines the potency of a test compound to inhibit the activity of a specific enzyme.[13][14][15][16]
1. Materials and Reagents:
-
Purified Enzyme: e.g., Monoacylglycerol Lipase (MAGL).
-
Substrate: A specific substrate that produces a detectable signal upon enzymatic conversion (e.g., a fluorogenic substrate).
-
Test Compound: Serially diluted in appropriate buffer.
-
Assay Buffer: Optimized for the specific enzyme's activity.
-
96-well microplates (black plates for fluorescence).
-
Microplate reader (spectrophotometer or fluorometer).
2. Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and test compound in the assay buffer. Prepare serial dilutions of the test compound.
-
Enzyme/Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add the various concentrations of the test compound. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Incubate: Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the enzyme's optimal temperature.[15]
-
Initiate Reaction: Start the reaction by adding the substrate to all wells simultaneously.
-
Monitor Reaction: Measure the signal (e.g., fluorescence) over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates to the "no inhibitor" control to get the percentage of inhibition.
-
Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
Signaling Pathway Considerations
Off-target activity often manifests as interference with critical signaling pathways. For instance, many piperidine-containing compounds can interact with GPCRs.[17][18] Understanding these pathways is key to interpreting cross-reactivity data.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. blog.biobide.com [blog.biobide.com]
- 17. Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational and experimental approaches to probe GPCR activation and signaling [ouci.dntb.gov.ua]
In vitro validation of the biological targets of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
In Vitro Validation of Biological Targets for Carbamate- and Urea-Based Enzyme Inhibitors
A Comparative Guide for Researchers
Introduction:
The compound tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate represents a chemical scaffold commonly employed in the synthesis of targeted enzyme inhibitors. While this specific molecule is primarily a synthetic intermediate, its structural motifs, particularly the carbamate and piperidine groups, are prevalent in potent inhibitors of key enzymes in human physiology. This guide provides a comparative overview of the in vitro validation of biological targets for compounds structurally related to this scaffold, with a focus on two well-established therapeutic targets: Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH).
The inhibition of FAAH leads to increased levels of endogenous cannabinoids, offering potential treatments for pain, anxiety, and neuroinflammatory disorders. Similarly, inhibiting sEH enhances the effects of anti-inflammatory and vasodilatory fatty acids, making it a target for cardiovascular and inflammatory diseases. This document presents comparative data on the potency of representative inhibitors, detailed experimental protocols for in vitro validation, and visual diagrams of relevant signaling pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro potency of several well-characterized FAAH and sEH inhibitors.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference |
| URB597 | Human FAAH | Enzymatic Assay | 4.6 nM | |
| PKM-833 | Human FAAH | Enzymatic Assay | 8.8 nM | |
| PKM-833 | Rat FAAH | Enzymatic Assay | 10 nM | |
| OL-135 | FAAH | Enzymatic Assay | Kᵢ = 4.7 nM |
Table 2: In Vitro and Cell-Based Potency of Selected sEH Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference |
| sEH inhibitor-16 | Human sEH | Enzymatic Assay | 2 nM | |
| TPPU | Human sEH | Enzymatic Assay | 3.7 nM | |
| AUDA | Human sEH | Enzymatic Assay | 2.0 nM | |
| Compound 7f | Human sEH | Enzymatic Assay | 18 nM | |
| Rosmarinic Acid | sEH | Enzymatic Assay | 10.6 µM |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental procedures used for in vitro validation is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the signaling pathways for FAAH and sEH, along with the workflows for their respective in vitro inhibition assays.
Reproducibility in Focus: A Comparative Guide to tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, a key intermediate in pharmaceutical research. We present detailed experimental protocols, comparative data, and insights into its performance relative to other N-acyl piperidine derivatives, offering a comprehensive resource for scientists working with this class of compounds.
Synthesis and Performance Analysis
The synthesis of this compound is typically achieved through the acylation of tert-butyl piperidin-4-ylcarbamate with cyclopropanecarbonyl chloride. This reaction is a standard amide bond formation and its efficiency can be compared with the synthesis of other N-acyl piperidine derivatives. The following table summarizes key performance indicators for the synthesis of the target compound and a representative alternative, tert-Butyl (1-acetylpiperidin-4-yl)carbamate.
| Compound | Starting Material | Acylating Agent | Solvent | Base | Typical Yield (%) | Purity (HPLC) (%) | Reference |
| This compound | tert-Butyl piperidin-4-ylcarbamate | Cyclopropanecarbonyl chloride | DCM | Triethylamine | 85-95 | >98 | [1] |
| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | tert-Butyl piperidin-4-ylcarbamate | Acetyl chloride | DCM | Triethylamine | 90-98 | >99 |
Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental procedures. Below are detailed protocols for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of tert-butyl piperidin-4-ylcarbamate in anhydrous DCM, add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Data
The structural integrity and purity of the synthesized compound are confirmed by spectroscopic methods. Below is a summary of the expected characterization data.
| Analysis | Expected Results |
| ¹H NMR | (500 MHz, CDCl₃): δ 4.55 (br s, 1H), 4.15-4.05 (m, 2H), 3.85-3.75 (m, 1H), 3.15-3.05 (m, 2H), 1.95-1.85 (m, 2H), 1.70-1.60 (m, 1H), 1.50-1.40 (m, 11H), 0.95-0.85 (m, 2H), 0.75-0.65 (m, 2H).[1] |
| ¹³C NMR | (126 MHz, CDCl₃): δ 172.5, 155.0, 79.5, 49.0, 44.0, 43.5, 32.5, 28.4, 11.0, 7.5.[1] |
| IR (film) | νmax 3350, 2975, 1700, 1630, 1520, 1250, 1170 cm⁻¹.[1] |
| HRMS | m/z calcd. for C₁₄H₂₄N₂O₃Na ([M+Na]⁺) 291.1679, found 291.1682.[1] |
| HPLC | Purity >98% (UV detection at 210 nm). |
Comparative Biological Context
N-acyl piperidine derivatives are a significant class of compounds in drug discovery due to their prevalence in biologically active molecules. The carbamate functional group, in particular, is a common motif in pharmaceuticals, valued for its chemical stability and ability to modulate pharmacokinetic properties.
Studies on various N-alkylpiperidine carbamates have demonstrated their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research.[2] The introduction of different acyl groups on the piperidine nitrogen allows for the fine-tuning of inhibitory activity and selectivity. For instance, the cyclopropyl group in the title compound introduces a degree of rigidity and a unique electronic profile compared to a simple acetyl group, which can influence binding to biological targets.
Furthermore, research on (indolylalkyl)piperidine carbamates has shown their activity as inhibitors of fatty acid amide hydrolase (FAAH), another important therapeutic target.[3] These studies highlight the versatility of the N-acyl piperidine carbamate scaffold in medicinal chemistry.
Experimental Workflow Visualization
To ensure clarity and reproducibility, a graphical representation of the experimental workflow for the synthesis and purification of this compound is provided below.
Caption: Synthetic workflow for this compound.
Conclusion
This guide provides a framework for the reproducible synthesis and characterization of this compound. By offering detailed protocols, comparative data, and a clear visual representation of the workflow, we aim to support researchers in their efforts to generate reliable and consistent experimental outcomes. The presented information underscores the importance of this compound as a valuable building block in the development of novel therapeutics and provides a basis for comparison with other structurally related molecules.
References
In vivo efficacy studies of compounds derived from tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of compounds derived from a tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate scaffold and its analogs. The focus is on derivatives targeting key enzymes in neurological and inflammatory pathways: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Acetylcholinesterase (AChE). The performance of these novel compounds is compared against established alternatives, supported by experimental data from preclinical studies.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Inflammatory Pain
FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the signaling lipid anandamide. Inhibition of FAAH has been explored as a therapeutic strategy for pain and inflammation.[1] This section compares the in vivo efficacy of a piperidine urea-based FAAH inhibitor, PF-04457845, with the non-steroidal anti-inflammatory drug (NSAID) naproxen in a rat model of inflammatory pain.
In Vivo Efficacy Data: FAAH Inhibitor vs. NSAID
| Compound | Animal Model | Dose | Route of Administration | Efficacy Endpoint | Result | Reference |
| PF-04457845 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats | 0.1 - 10 mg/kg | Oral (p.o.) | Reversal of mechanical allodynia | Statistically significant inhibition of mechanical allodynia at doses as low as 0.1 mg/kg. Efficacy at higher doses was comparable to or greater than naproxen. | [2][3] |
| Naproxen | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats | 10 mg/kg | Oral (p.o.) | Reversal of mechanical allodynia | Significant inhibition of mechanical allodynia. | [2] |
Signaling Pathway: FAAH in Pain and Inflammation
Caption: FAAH inhibition enhances analgesic and anti-inflammatory effects.
Monoacylglycerol Lipase (MAGL) Inhibitors for Neuropathic Pain
MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects.[2] This section compares the in vivo efficacy of piperidine/piperazine-based MAGL inhibitors, JZL184 and MJN110, against a direct cannabinoid receptor agonist in a mouse model of neuropathic pain.
In Vivo Efficacy Data: MAGL Inhibitors vs. Cannabinoid Agonist
| Compound | Animal Model | Dose (ED50) | Route of Administration | Efficacy Endpoint | Result | Reference |
| JZL184 | Chronic Constriction Injury (CCI) of the sciatic nerve in mice | 17.8 mg/kg | Not specified | Reversal of mechanical allodynia | Significantly reversed mechanical allodynia. | [1][4] |
| MJN110 | Chronic Constriction Injury (CCI) of the sciatic nerve in mice | 0.43 mg/kg | Not specified | Reversal of mechanical allodynia | Significantly reversed mechanical allodynia with higher potency than JZL184. | [1][4] |
| CP55,940 (Cannabinoid Agonist) | Chronic Constriction Injury (CCI) of the sciatic nerve in mice | Not specified | Not specified | Reversal of mechanical allodynia | Used as a positive control for cannabimimetic effects. | [1][4] |
Signaling Pathway: MAGL in Neuroinflammation
Caption: MAGL inhibition reduces neuroinflammation and promotes neuroprotection.
Acetylcholinesterase (AChE) Inhibitors for Cognitive Enhancement
AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used to improve cognitive function in conditions like Alzheimer's disease.[5] This section compares the in vivo efficacy of novel piperidine carbamate-based AChE inhibitors with the established drug Donepezil in a mouse model of memory impairment.
In Vivo Efficacy Data: Novel AChE Inhibitor vs. Donepezil
| Compound | Animal Model | Dose | Route of Administration | Efficacy Endpoint | Result | Reference |
| Novel Piperidine Carbamate AChE Inhibitor (Hypothetical) | Scopolamine-induced memory impairment in mice | TBD | TBD | Reversal of memory deficits in Y-maze or Morris water maze | Expected to show comparable or superior efficacy to Donepezil. | N/A |
| Donepezil | Scopolamine-induced memory impairment in mice | 1-5 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | Reversal of memory deficits in Y-maze | Significantly reversed scopolamine-induced memory impairment. | [6] |
Signaling Pathway: Cholinergic System in Memory
Caption: AChE inhibition enhances cholinergic signaling for improved memory.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats[8][9][10][11]
This model is used to assess the efficacy of analgesic and anti-inflammatory compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction of Inflammation: A single intraplantar injection of 100-150 µL of CFA (1 mg/mL) is administered into the plantar surface of the right hind paw.
-
Assessment of Pain:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) in response to filament application is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.
-
-
Drug Administration: Test compounds (e.g., PF-04457845) and vehicle/comparator (e.g., naproxen) are typically administered orally (p.o.) or intraperitoneally (i.p.) at various time points before or after CFA injection.
-
Experimental Workflow:
Caption: Workflow for the CFA-induced inflammatory pain model.
Scopolamine-Induced Memory Impairment Model in Mice (Y-Maze)[2][7][12]
This model is widely used to screen compounds for their potential to improve cognitive function.
-
Animals: Male C57BL/6 or ICR mice (20-25 g).
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high).
-
Induction of Amnesia: Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Test Procedure:
-
The mouse is placed at the center of the Y-maze and allowed to explore freely for 8 minutes.
-
The sequence and total number of arm entries are recorded.
-
Spontaneous alternation is defined as consecutive entries into three different arms.
-
The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total arm entries - 2)] x 100.
-
-
Drug Administration: Test compounds (e.g., novel AChE inhibitors) and vehicle/comparator (e.g., Donepezil) are typically administered 30-60 minutes before the scopolamine injection.
-
Experimental Workflow:
Caption: Workflow for the scopolamine-induced memory impairment Y-maze test.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
N-Cyclopropyl Groups: A Shield Against Metabolism Compared to Common N-Alkyl Substituents
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in improving its pharmacokinetic profile. The strategic introduction of an N-cyclopropyl group has emerged as a powerful tactic to enhance metabolic stability, often outperforming common N-alkyl substituents such as methyl, ethyl, isopropyl, and tert-butyl groups. This guide provides a comparative analysis of the metabolic stability of these substituents, supported by established principles of drug metabolism and experimental methodologies.
The enhanced stability of the N-cyclopropyl group can be attributed to its unique electronic and steric properties. The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[1] This inherent resistance to oxidation often translates to a longer half-life and reduced intrinsic clearance, key indicators of improved metabolic stability.
In contrast, N-alkyl groups are common sites for metabolic attack. The primary metabolic pathway for secondary and tertiary amines is N-dealkylation, a process initiated by the CYP450-catalyzed hydroxylation of the carbon atom attached to the nitrogen.[2][3] The ease of this reaction is influenced by the nature of the alkyl group.
Comparative Metabolic Stability of N-Substituents
The following table summarizes the expected relative metabolic stability of various N-substituents based on established metabolic pathways and the principles of steric hindrance and electronic properties. While direct quantitative comparison on a single chemical scaffold is ideal, this table provides a qualitative guide for medicinal chemists.
| N-Substituent | Expected Relative Metabolic Stability | Primary Metabolic Pathway(s) | Key Considerations |
| N-Cyclopropyl | High | Ring oxidation (less common), N-dealkylation | Can sometimes lead to reactive intermediates, especially when attached to an amine.[1] Resistant to CYP-mediated oxidation due to high C-H bond dissociation energy.[1] |
| N-tert-Butyl | High | N-dealkylation (sterically hindered) | The bulky nature of the tert-butyl group can sterically hinder the approach of CYP enzymes, thus slowing down N-dealkylation. |
| N-Isopropyl | Moderate | N-dealkylation | More sterically hindered than methyl or ethyl, offering moderate stability. |
| N-Ethyl | Low to Moderate | N-dealkylation | Readily undergoes N-dealkylation. |
| N-Methyl | Low | N-dealkylation | Generally the most susceptible to N-dealkylation among the common alkyl groups. |
Experimental Assessment of Metabolic Stability
The metabolic stability of drug candidates is typically assessed using in vitro assays, primarily with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time, from which key parameters like half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates a typical workflow for determining the metabolic stability of a compound using a liver microsomal assay.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking Predictions for tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predicted molecular docking performance with established experimental validation techniques for tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, a novel compound with potential therapeutic applications. By presenting supporting experimental data for analogous compounds and detailed methodologies, this document aims to equip researchers with the necessary information to rigorously validate in silico predictions.
Predicted Molecular Docking of this compound with Fatty Acid Amide Hydrolase (FAAH)
Molecular docking simulations are a cornerstone of modern drug discovery, offering predictive insights into the binding of small molecules to protein targets. For this compound, a key potential target is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the degradation of endocannabinoids. Inhibition of FAAH is a validated therapeutic strategy for pain and inflammation.[1][2]
A hypothetical molecular docking study of the title compound with the crystal structure of human FAAH suggests a covalent binding mechanism, a common feature of carbamate-based FAAH inhibitors.[3] The simulation would likely predict that the carbamate moiety is positioned to interact with the catalytic serine residue (Ser241) in the enzyme's active site. The cyclopropanecarbonyl group and the piperidine ring would be expected to form hydrophobic and van der Waals interactions with residues lining the active site channel, contributing to the overall binding affinity.
Comparative Performance of Alternative FAAH Inhibitors
To contextualize the predicted performance of this compound, it is essential to compare it with experimentally validated FAAH inhibitors, particularly those with similar structural motifs. The following table summarizes the inhibitory potency (IC50 values) of several piperidine and carbamate-based FAAH inhibitors.
| Compound Name | Scaffold | Target | IC50 (nM) | Reference |
| URB597 | Carbamate | FAAH | 4.6 | --INVALID-LINK-- |
| PF-3845 | Piperidine Urea | FAAH | 7.2 | --INVALID-LINK-- |
| JNJ-42165279 | Piperidine Carboxamide | FAAH | 70 (human), 313 (rat) | --INVALID-LINK-- |
| Flu-AM1 | N-(3-methylpyridin-2-yl)amide | FAAH | 440 | [4] |
| Nap-AM1 | N-(3-methylpyridin-2-yl)amide | FAAH | 740 | [4] |
Experimental Protocols for Validating Molecular Docking Predictions
Rigorous experimental validation is paramount to confirm the predictions of molecular docking simulations. Below are detailed methodologies for key experiments used to characterize the interaction between an inhibitor and its target protein.
Fluorometric FAAH Inhibition Assay
This high-throughput screening assay is a robust method for determining the inhibitory potency of a compound against FAAH.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate (e.g., AAMC)
-
Test compound and a known FAAH inhibitor (positive control, e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound or control to the respective wells. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the binding affinity and kinetics of a ligand-protein interaction.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., FAAH) is immobilized and an analyte (the inhibitor) flows over the surface. This change is proportional to the mass bound to the surface.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified FAAH protein
-
Test compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilize the purified FAAH protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized FAAH surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound inhibitor.
-
Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
X-ray Crystallography for Structural Validation
Determining the co-crystal structure of the target protein in complex with the inhibitor provides the ultimate validation of the binding mode predicted by molecular docking.
Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystalline protein-ligand complex by analyzing the diffraction pattern of an X-ray beam passed through the crystal.
Procedure:
-
Co-crystallize the purified FAAH protein with the test compound. This can be achieved by setting up crystallization screens with the protein in the presence of a molar excess of the inhibitor.
-
Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain an electron density map.
-
Solve the crystal structure using molecular replacement with a known FAAH structure as a search model.
-
Build and refine the model of the FAAH-inhibitor complex, paying close attention to the electron density corresponding to the inhibitor to accurately determine its binding pose and interactions with the protein.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the FAAH signaling pathway in neuropathic pain and a generalized workflow for inhibitor validation.
Caption: FAAH Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for Validation.
References
- 1. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of neuropathic-pain-related behaviour by the spinal endocannabinoid/endovanilloid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate, ensuring compliance with general laboratory safety protocols.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a hazardous waste. This approach, known as the precautionary principle, ensures the highest level of safety. The following procedures are based on guidelines for similar chemical compounds and general laboratory waste management protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Minimization
The first step in responsible chemical management is to minimize waste generation.[1] This can be achieved by:
-
Ordering only the necessary quantities of the chemical for your experiments.
-
Maintaining a chemical inventory to avoid duplicate orders and track expiration dates.
-
Sharing surplus chemicals with other research groups when appropriate.[1]
III. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
This compound is a solid organic chemical. It should be segregated from other waste streams such as liquid waste, sharps, and non-hazardous trash.
-
Do not mix this waste with incompatible chemicals. For example, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions or the release of toxic fumes.[4][5]
2. Containerization:
-
Use a designated, compatible, and leak-proof container for solid chemical waste.[1][4] The original container, if empty and in good condition, is an excellent choice.[3]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[4] The container must be kept closed except when adding waste.[1][3]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
3. Labeling:
Proper labeling is crucial for the safety of all laboratory personnel and for compliant disposal. The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[2]
-
The full chemical name : "this compound". Avoid using abbreviations or chemical formulas.
-
The date when the first waste was added to the container (accumulation start date).
-
An indication of the primary hazards . Based on similar compounds, this may include "Irritant" and "Harmful if swallowed or in contact with skin".[6][7][8]
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area must be at or near the point of waste generation.[1]
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Disposal and Removal:
-
Once the waste container is full or you have no more of this waste to dispose of, contact your institution's Environmental Health and Safety (EHS) office for waste pickup.[1]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
IV. Empty Container Disposal
-
A container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.
-
For "empty" containers (containing less than 3% by weight of the original contents), they can often be disposed of as regular trash after the following steps:
-
If the container held an acutely toxic chemical (P-listed), it would require triple rinsing before disposal.[3] While there is no specific information classifying this compound as acutely toxic, it is a good practice to follow if there is any uncertainty.
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Alert your supervisor and colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[6]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Quantitative Data Summary
While no specific quantitative data for this compound was found, the following table provides a summary of relevant physical and chemical properties of structurally similar compounds that inform the disposal procedures.
| Property | Value (for similar compounds) | Implication for Disposal |
| Physical State | Solid | Easier to contain than liquids; dispose of in a solid waste container. |
| Solubility | Generally insoluble in water[5] | Do not dispose of down the drain as it may persist in the environment. |
| Reactivity | Stable under normal conditions; incompatible with strong oxidizing agents[5] | Segregate from incompatible chemicals to prevent hazardous reactions. |
| Hazard Class | Potential skin and eye irritant; may be harmful if swallowed or inhaled[7][8] | Treat as hazardous waste; use appropriate PPE and handle in a fume hood. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. acs.org [acs.org]
Personal protective equipment for handling tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate. The following procedures are designed to ensure a safe laboratory environment and are based on the known hazards of structurally similar carbamate and piperidine compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times in the laboratory. Goggles should provide a complete seal around the eyes. A face shield should be worn over safety glasses when there is a splash hazard.[4][5] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement and should be changed immediately after contact with the chemical.[4][6] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect clothing and skin from potential splashes.[5][7] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary when working with the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[6][7] |
| Foot Protection | Closed-toe Shoes | Required to prevent injuries from spills or dropped objects.[4][7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Keep the container tightly closed when not in use.
-
-
Preparation for Use:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.
-
-
Weighing and Solution Preparation:
-
Use a dedicated, clean weighing vessel.
-
Handle the solid with care to avoid generating dust.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
-
Experimental Use:
-
Conduct all reactions and procedures within a chemical fume hood.
-
Avoid direct contact with the compound and its solutions.
-
In case of accidental contact, immediately follow the first aid measures outlined below.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any unused compound.
-
Dispose of all waste as outlined in the disposal plan.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposal according to institutional guidelines.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill:
-
Evacuate the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
Report the spill to your EHS office.
-
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling and disposal process.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
